molecular formula C5H8F2S B13611690 (2,2-Difluorocyclobutyl)methanethiol

(2,2-Difluorocyclobutyl)methanethiol

Cat. No.: B13611690
M. Wt: 138.18 g/mol
InChI Key: DTMYTWQPRDFJKM-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclobutyl)methanethiol is a high-purity, specialized organosulfur compound offered for research and development purposes. This chemical features a cyclobutane ring substituted with two fluorine atoms at the 2-position and a methanethiol (methyl mercaptan) functional group. The presence of both the difluorocyclobutyl ring and the thiol group makes it a valuable and versatile building block in organic synthesis, particularly in the pharmaceutical and material science industries. The thiol group is highly reactive and can undergo various reactions, such as forming disulfide bonds or acting as a nucleophile in Michael additions and SN2 reactions, facilitating the incorporation of the difluorocyclobutyl motif into more complex molecules . The difluorocyclobutyl group is a motif of significant interest in medicinal chemistry. The introduction of fluorine atoms can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability . Researchers can utilize (2,2-Difluorocyclobutyl)methanethiol as a key intermediate in the synthesis of potential pharmaceutical candidates, such as enzyme inhibitors or receptor modulators. Furthermore, its structure suggests potential applications in the development of novel ligands, functionalized materials, and as a precursor in the discovery of new chemical entities. Like many volatile sulfur compounds, methanethiols require careful handling due to their high toxicity and potential to inhibit cytochrome c oxidase, which can disrupt cellular respiration . This product is intended for use by qualified laboratory professionals. (2,2-Difluorocyclobutyl)methanethiol is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-difluorocyclobutyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2S/c6-5(7)2-1-4(5)3-8/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMYTWQPRDFJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CS)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Integration of Sulfur Nucleophiles with gem-Difluorocyclobutane Scaffolds: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The gem-difluorocyclobutane motif has emerged as a compelling structural element in contemporary medicinal chemistry, prized for its ability to modulate key physicochemical and pharmacological properties of bioactive molecules.[1][2] This guide provides an in-depth technical overview of the synthesis, properties, and applications of gem-difluorocyclobutane thiol and thioether building blocks. We will explore the nuanced synthetic strategies required to access these valuable scaffolds, with a particular focus on robust, scalable methodologies amenable to drug discovery programs. The discussion will encompass the underlying reaction mechanisms, the rationale for specific experimental choices, and the subsequent utility of these building blocks in the construction of complex molecular architectures. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these fluorinated scaffolds.

Introduction: The Rise of gem-Difluorocyclobutanes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][3] The gem-difluoromethylene (CF2) group, in particular, offers a unique combination of properties. It can act as a bioisostere for carbonyl groups or ethers, enhance metabolic stability by blocking sites of oxidation, and modulate the pKa of neighboring functional groups through its strong electron-withdrawing nature.[2][3]

When incorporated into a cyclobutane ring, the CF2 moiety imparts a distinct conformational rigidity and polarity, creating a scaffold that is both compact and lipophilic.[2] This combination has proven highly advantageous in drug design, as exemplified by the inclusion of a gem-difluorocyclobutane motif in FDA-approved drugs like Ivosidenib, where it was critical for enhancing metabolic stability while maintaining potency.[1] The strategic value of 1,1-disubstituted gem-difluorocyclobutanes is further underscored in their ability to block metabolic weak spots and stabilize bioactive conformations.[1][2]

Despite their clear potential, the synthetic accessibility of diversely functionalized gem-difluorocyclobutanes has been a limiting factor. This guide focuses specifically on the incorporation of sulfur-based functionalities, providing a roadmap for the synthesis and application of gem-difluorocyclobutane thiol and thioether building blocks.

Synthetic Strategies for Accessing gem-Difluorocyclobutane Thioethers

The direct functionalization of 3,3-difluorocyclobutanone, a commercially available starting material, presents a logical and convergent approach to 1,1-disubstituted gem-difluorocyclobutanes. However, this ketone is highly susceptible to elimination of HF in the presence of common organometallic reagents such as Grignard or organolithium reagents.

Overcoming Synthetic Hurdles: The Organolanthanum Approach

A pivotal breakthrough in the synthesis of gem-difluorocyclobutanol intermediates involves the use of organolanthanum reagents. These reagents, generated in situ from organolithiums and lanthanum chloride, exhibit reduced basicity, which effectively suppresses the undesired elimination pathway and allows for the efficient addition of a wide range of carbon nucleophiles to 3,3-difluorocyclobutanone. This method provides access to a diverse array of 1-substituted-3,3-difluorocyclobutan-1-ols, which are the key precursors for subsequent functionalization with thiols.

Iron-Catalyzed Nucleophilic Substitution: A Gateway to Thioethers

With the gem-difluorocyclobutanol scaffold in hand, the introduction of a thiol nucleophile is achieved through an iron-catalyzed substitution reaction. This process is believed to proceed through the formation of a transient gem-difluorocyclobutyl carbocation, which is then trapped by the thiol.

The choice of a mild Lewis acid catalyst, such as iron(III) chloride, is crucial for promoting the formation of the carbocation intermediate from the tertiary alcohol without inducing undesired side reactions. This methodology has been shown to be effective for a range of thiophenols, as well as benzylic and aliphatic thiols.

Experimental Protocols

Synthesis of a Representative 1-Aryl-3,3-difluorocyclobutanol Intermediate

Reaction:

  • Step 1: Formation of the Organolanthanum Reagent: An appropriate aryllithium is generated in situ and then transmetalated with anhydrous lanthanum(III) chloride.

  • Step 2: Nucleophilic Addition: The resulting organolanthanum reagent is reacted with 3,3-difluorocyclobutanone at low temperature.

Detailed Protocol:

  • To a solution of anhydrous lanthanum(III) chloride (LaCl3) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of the aryllithium reagent dropwise at -78 °C.

  • Stir the resulting suspension at -78 °C for 1 hour to ensure complete formation of the organolanthanum reagent.

  • Add a solution of 3,3-difluorocyclobutanone in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours), monitoring by TLC or LC-MS for the consumption of the ketone.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutanol.

Iron-Catalyzed Synthesis of a 1-Aryl-3,3-difluorocyclobutyl Thioether

Reaction: The 1-aryl-3,3-difluorocyclobutanol is reacted with a thiol in the presence of a catalytic amount of iron(III) chloride.

Detailed Protocol:

  • To a solution of the 1-aryl-3,3-difluorocyclobutanol and the desired thiol (typically 1.2-1.5 equivalents) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM) under an inert atmosphere, add iron(III) chloride (FeCl3, typically 10 mol%).

  • Stir the reaction mixture at a specified temperature (e.g., 40 °C) for a period of time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target 1-aryl-3,3-difluorocyclobutyl thioether.

Physicochemical Properties and Structural Insights

The incorporation of the gem-difluoro group and the thioether linkage significantly influences the physicochemical properties of the cyclobutane scaffold.

PropertyInfluence of gem-DifluorinationInfluence of Thioether Moiety
Lipophilicity (LogP) Generally increases lipophilicity, although the effect can be complex and influenced by other substituents and overall molecular conformation.[4]The sulfur atom can either increase or decrease lipophilicity depending on the nature of the substituent on the sulfur.
Acidity/Basicity (pKa) The strong electron-withdrawing nature of the CF2 group significantly lowers the pKa of nearby acidic protons and decreases the basicity of neighboring amines.[5][6]The thioether is generally considered a weakly basic functionality.
Metabolic Stability The gem-difluoro group is highly resistant to oxidative metabolism, often blocking metabolic "hot spots".[1]Thioethers are susceptible to oxidation to the corresponding sulfoxide and sulfone, which can be a metabolic pathway.
Conformation The gem-difluoro group influences the puckering of the cyclobutane ring, leading to preferred conformations.The substituent on the sulfur atom will have its own conformational preferences.

The interplay of these properties makes gem-difluorocyclobutane thioethers attractive for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.

Synthetic Utility and Applications in Drug Discovery

The gem-difluorocyclobutane thioether building blocks are versatile intermediates for further synthetic transformations. The thioether linkage itself can be a handle for diversification.

Oxidation to Sulfoxides and Sulfones

The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using standard oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).[2] This transformation introduces new functionalities with altered electronic and steric properties, and the potential for hydrogen bonding.

Further Functionalization

If the aryl group on the thioether contains a suitable handle, such as a bromide, it can be subjected to further cross-coupling reactions, like the Suzuki-Miyaura coupling.[2] This demonstrates the stability of the gem-difluorocyclobutane thioether scaffold to a range of reaction conditions, allowing for late-stage diversification.

The strategic placement of a gem-difluorocyclobutane thioether moiety can be used to:

  • Modulate Lipophilicity and Solubility: Fine-tuning these properties is critical for oral bioavailability and overall drug-likeness.

  • Enhance Metabolic Stability: While the thioether can be a site of metabolism, its oxidation to sulfoxides and sulfones can sometimes lead to metabolites with desirable activity or pharmacokinetic profiles. The core gem-difluorocyclobutane ring remains highly stable.

  • Explore New Chemical Space: These building blocks provide access to novel three-dimensional structures that can lead to improved potency and selectivity for biological targets.

Conclusion

gem-Difluorocyclobutane thiol and thioether building blocks represent a valuable addition to the medicinal chemist's toolbox. The synthetic challenges associated with their preparation have been largely overcome through the development of robust methodologies, such as the use of organolanthanum reagents and iron-catalyzed nucleophilic substitution. These building blocks offer a unique combination of physicochemical properties that can be strategically employed to address common challenges in drug discovery, including metabolic instability and suboptimal ADME profiles. As our understanding of the interplay between structure and function continues to grow, the creative application of these and other fluorinated scaffolds will undoubtedly lead to the development of the next generation of innovative therapeutics.

Visualizations

Synthetic Workflow

synthetic_workflow start 3,3-Difluorocyclobutanone reagent1 1. Aryllithium 2. LaCl3 intermediate 1-Aryl-3,3-difluorocyclobutanol reagent1->intermediate Organolanthanum Addition product 1-Aryl-1-(alkylthio)-3,3-difluorocyclobutane reagent2 Thiol (R-SH) FeCl3 (cat.) reagent2->product Iron-Catalyzed Substitution

Caption: Synthetic workflow for gem-difluorocyclobutane thioethers.

Key Structures

key_structures cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start_mol start_label 3,3-Difluorocyclobutanone inter_mol inter_label 1-Aryl-3,3-difluorocyclobutanol prod_mol prod_label gem-Difluorocyclobutane Thioether

Caption: Key chemical structures in the synthesis.

References

  • Bull, J. A., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Han, W., et al. (2020). Iron-Catalyzed Direct Cross-Coupling of Ethers and Thioether with Alcohols for the Synthesis of Mixed Acetals. Organic Chemistry Portal. [Link]

  • Grygorenko, O. O., et al. (2025). Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery. ChemPlusChem.
  • Mykhailiuk, P. K., et al. (2022). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

  • Bull, J. A., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC. [Link]

  • Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

  • Hu, J., et al. (2018). Difluorocarbene-Induced Ring-Opening Difluoromethylation-Halogenation of Cyclic (Thio)Ethers with TMSCF2X (X=Br, Cl).
  • Gouverneur, V., et al. (2017). Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone. Journal of the American Chemical Society. [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • An efficient protocol for the synthesis of thioethers via iron-catalyzed cross-coupling reaction and its mechanistic investigation. (2018). Morning Star College, Angamaly. [Link]

  • Gouverneur, V., et al. (2023). Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy. ChemRxiv. [Link]

  • Hu, J., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]

  • Mykhailiuk, P. K. (2025). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • Gouverneur, V., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. PMC. [Link]

  • Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Bull, J. A., et al. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]

  • Gouverneur, V., et al. (2018). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]

Sources

The Strategic Incorporation of Fluorinated Aliphatic Thiols in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Subtle Power of a Single Atom

In the intricate dance of drug design, the strategic placement of a single atom can dramatically alter the entire performance. Among the elemental tools at the medicinal chemist's disposal, fluorine has risen to prominence, not as a sledgehammer, but as a scalpel of remarkable precision.[1][2] Its unique properties—high electronegativity, small van der Waals radius, and the immense strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile in ways that are often profound and occasionally counterintuitive.[3][4] This guide delves into a specific, yet increasingly vital, application of this remarkable element: the use of fluorinated aliphatic thiols.

From enhancing metabolic stability to modulating acidity and lipophilicity, these building blocks offer a powerful toolkit for overcoming common challenges in drug development.[2][5] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not just a theoretical overview, but also actionable protocols and field-proven insights into the synthesis and application of these valuable compounds. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable references.

The Fluorine Advantage: Modulating Key Physicochemical Properties

The introduction of fluorine into an aliphatic thiol scaffold can have a profound impact on several key parameters that govern a drug candidate's behavior in a biological system.[4]

Acidity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the acidity of the thiol proton. As the degree of fluorination on the α- or β-carbon increases, the pKa of the thiol decreases, making it more acidic. This modulation of pKa can have significant implications for a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.[6][7]

Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is more nuanced and can be counterintuitive.[8] While the trifluoromethyl group is known to be highly lipophilic, the introduction of a single fluorine atom can sometimes decrease lipophilicity.[9] The position and number of fluorine atoms play a critical role. For instance, in some series, a parabolic relationship is observed where monofluorination decreases lipophilicity compared to the non-fluorinated parent, while further fluorination increases it.[8] This ability to fine-tune lipophilicity is a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]

Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[12][13] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[14] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2][12]

Comparative Physicochemical Properties of Fluorinated Ethanethiols

To illustrate these effects, the following table summarizes the experimental and estimated physicochemical properties of ethanethiol and its fluorinated analogues.

CompoundMolecular FormulapKa (experimental/estimated)LogP (experimental/estimated)
EthanethiolC₂H₅SH10.6[12][15]1.27[16]
2-FluoroethanethiolC₂H₄FSH~9.6 (estimated)0.9 (Computed by XLogP3)[9]
2,2-DifluoroethanethiolC₂H₃F₂SH~8.5 (estimated)1.2 (estimated)
2,2,2-TrifluoroethanethiolC₂H₂F₃SH~7.8 (estimated)1.6 (Computed by XLogP3-AA)[17]

Note: Estimated pKa values are based on the known acidifying effect of fluorine substitution on neighboring protons. Estimated LogP values are based on computational models and may vary from experimental values.

Synthetic Strategies for Accessing Fluorinated Aliphatic Thiols

The ability to efficiently and selectively introduce fluorinated thiol moieties is paramount to their application in medicinal chemistry. A variety of synthetic methods have been developed, ranging from the direct fluorination of thiols to the construction of fluorinated building blocks.

Synthesis of Trifluoromethyl Thioethers and Disulfides

The trifluoromethylthio (-SCF₃) group is a highly sought-after moiety due to its significant impact on lipophilicity and metabolic stability.[13] Electrophilic trifluoromethylthiolating reagents are commonly employed for this purpose.

N-(Trifluoromethylthio)saccharin is a stable, crystalline solid that serves as a potent electrophilic "SCF₃⁺" source.[3] Its synthesis is a multi-step process that begins with the chlorination of saccharin.[3][18]

Experimental Protocol: Synthesis of N-(Trifluoromethylthio)saccharin [1][3][18]

Step A: Preparation of N-Chlorosaccharin

  • To a 500 mL round-bottom flask, add saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).

  • Stir the suspension vigorously under a nitrogen atmosphere.

  • Add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The suspension will briefly become a clear solution before a white precipitate forms.

  • Stir the mixture for 5 minutes.

  • Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether (100 mL).

  • Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder.

Step B: Preparation of tris-Silver(I) trifluoromethanethiolate acetonitrile solvate This reagent is often prepared in situ or obtained from commercial sources. The synthesis involves the reaction of AgF with carbon disulfide.

Step C: Preparation of N-(Trifluoromethylthio)saccharin

  • In a suitable reaction vessel, dissolve N-chlorosaccharin in acetonitrile.

  • Add tris-Silver(I) trifluoromethanethiolate acetonitrile solvate.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite to remove silver salts.

  • Evaporate the acetonitrile under reduced pressure.

  • The residue is then taken up in dichloromethane, and the solution is filtered again through Celite.

  • The dichloromethane is evaporated under reduced pressure to afford N-(Trifluoromethylthio)saccharin as a white solid.

With a reliable electrophilic SCF₃ source in hand, the synthesis of trifluoromethyl disulfides from a variety of thiols can be achieved. This reaction is typically promoted by a Brønsted acid.[2][4]

Experimental Protocol: Trifluoromethylthiolation of Thiols [2]

  • To a reaction vessel, add the thiol substrate (0.5 mmol) and N-phenyltrifluoromethanesulfenamide (1, 0.6 mmol) in dichloromethane (5 mL) under an argon atmosphere.

  • Add trifluoromethanesulfonic acid (TfOH, 0.6 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, the reaction mixture is purified by flash column chromatography to yield the desired trifluoromethyl disulfide.

The proposed mechanism for this reaction involves the protonation of the sulfenamide nitrogen, which increases the electrophilicity of the sulfur atom, facilitating nucleophilic attack by the thiol.

G cluster_activation Reagent Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Reagent PhNHSCF3 ActivatedReagent [PhNH2SCF3]+ Reagent->ActivatedReagent Protonation Acid H+ (from TfOH) Acid->Reagent Thiol R-SH TransitionState [R-S(H)...S(CF3)...NH2Ph]‡ ActivatedReagent->TransitionState Thiol->TransitionState Intermediate [R-S-S(CF3)-NH2Ph]+ TransitionState->Intermediate Product R-S-SCF3 Intermediate->Product Elimination Byproduct PhNH2 Intermediate->Byproduct

Proposed Mechanism of Electrophilic Trifluoromethylthiolation of Thiols
Synthesis of Difluoromethyl Thioethers

The difluoromethylthio (-SCF₂H) group is considered a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups, making it an attractive moiety in drug design.[18][19]

A straightforward method for the synthesis of difluoromethyl thioethers involves the reaction of thiols with a difluorocarbene precursor, such as sodium chlorodifluoroacetate.[19]

Experimental Protocol: Direct S-difluoromethylation of Thiols [19]

  • A mixture of the thiol (1.0 mmol), sodium chlorodifluoroacetate (1.5 mmol), and DMF (5 mL) is placed in a sealed tube.

  • The reaction mixture is stirred at 95 °C for 4 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to give the corresponding difluoromethyl thioether.

Synthesis of Monofluoroalkyl Thiols

The synthesis of monofluoroalkyl thiols often involves a two-step process: formation of a thioacetate followed by hydrolysis. This approach avoids the direct handling of volatile and odorous thiols.

This protocol provides a general method for the preparation of 2-fluoroethanethiol.

Experimental Protocol: Synthesis of 2-Fluoroethanethiol [7][20]

Step A: Synthesis of S-(2-Fluoroethyl) thioacetate

  • In a round-bottom flask, dissolve potassium thioacetate (1.2 equivalents) in a suitable solvent such as DMF or acetone.

  • Add 1-bromo-2-fluoroethane (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude S-(2-fluoroethyl) thioacetate.

Step B: Hydrolysis to 2-Fluoroethanethiol

  • Dissolve the crude S-(2-fluoroethyl) thioacetate in ethanol in a round-bottom flask under an inert atmosphere.

  • Add a solution of sodium hydroxide (2.0 equivalents) in water dropwise.

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature and neutralize with a degassed 2 M HCl solution.

  • Transfer the mixture to a separatory funnel under an inert atmosphere and extract with degassed diethyl ether.

  • Wash the organic layer with degassed water and dry over anhydrous Na₂SO₄.

  • Remove the solvent at 40 °C using a rotary evaporator to yield 2-fluoroethanethiol.

Applications in Medicinal Chemistry

Fluorinated aliphatic thiols are versatile tools in medicinal chemistry, finding applications in peptide and protein modification, enzyme inhibition, and PET imaging.

Peptide and Protein Modification

The unique reactivity of the thiol group makes it an excellent handle for bioconjugation. Fluorinated thiols can be incorporated into peptides and proteins to enhance their therapeutic properties or to introduce probes for studying their function.[21][22]

Fluorinated cysteine analogs can be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis protocols. The trityl (Trt) protecting group is commonly used for the cysteine thiol due to its lability under acidic conditions used for cleavage from the resin.[14][18][23]

G start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Couple Fmoc-Cys(Trt)-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Deprotection, Coupling, and Wash Steps for remaining amino acids wash2->repeat deprotection2 Final Fmoc Deprotection repeat->deprotection2 wash3 Wash (DMF, DCM) deprotection2->wash3 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O/EDT) wash3->cleavage precipitation Precipitate in cold Ether cleavage->precipitation purification Purify by HPLC precipitation->purification end Fluorinated Peptide purification->end

Workflow for SPPS of a Peptide Containing a Fluorinated Cysteine Analog

Experimental Protocol: Fmoc-SPPS of a Cysteine-Containing Peptide [15][18][21][24]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF, DCM, and DMF.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence. For the fluorinated cysteine, use Fmoc-Cys(Trt)-OH (or a fluorinated analog thereof).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) for 2-3 hours at room temperature.[8][23]

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and purify by reverse-phase HPLC.

The thiol group of a fluorinated aliphatic thiol can readily react with a maleimide-functionalized molecule to form a stable thioether linkage. This is a widely used strategy for labeling proteins and other biomolecules.[4][5][8]

Experimental Protocol: Maleimide Labeling of a Protein with a Thiol-Reactive Probe [4][5][8][14]

  • Prepare Protein Solution: Dissolve the protein (e.g., an antibody) at 7.5-15 mg/mL in a suitable buffer (e.g., PBS, pH 7-7.5). If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove it.

  • Prepare Probe Stock Solution: Dissolve the maleimide-functionalized probe (containing a fluorinated aliphatic thiol) in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add the probe stock solution to the protein solution to achieve a 10-20 fold molar excess of the probe. Incubate at room temperature for 2 hours or overnight at 4 °C, protected from light.

  • Purification: Separate the labeled protein from the unreacted probe using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry.

Enzyme Inhibition

Fluorinated aliphatic thiols and their derivatives have been explored as inhibitors of various enzymes, particularly proteases. The electrophilic nature of fluorinated ketones, for instance, makes them effective covalent inhibitors of cysteine and serine proteases.[25][26]

Peptidyl fluoromethyl ketones are potent inhibitors of caspases and cathepsins, enzymes implicated in apoptosis and other disease processes.[19][25] The fluoromethyl ketone acts as a "warhead" that forms a covalent adduct with the active site cysteine or serine residue.

Table of Selected Fluorinated Inhibitors of Caspases and Cathepsins

InhibitorTarget EnzymeIC₅₀ / KᵢReference
Z-Phe-Ala-CH₂FCathepsin B-[27]
Ac-FLTD-CMKCaspase-146.7 nM (IC₅₀)[28]
Ac-FLTD-CMKCaspase-41.49 µM (IC₅₀)[28]
Ac-FLTD-CMKCaspase-5329 nM (IC₅₀)[28]
Fluorinated vinylsulfone 4aCathepsin S5.9 nM (Kᵢ)[13]
Fluorinated vinylsulfonate 3cCathepsin S0.9 nM (Kᵢ)[13]
SID 26681509Cathepsin L56 nM (IC₅₀)[22]
Positron Emission Tomography (PET) Imaging

The incorporation of the positron-emitting isotope fluorine-18 (¹⁸F) into biomolecules allows for their visualization in vivo using PET. Fluorinated aliphatic thiols can be used as prosthetic groups for the ¹⁸F-labeling of peptides and other targeting vectors.[29][30]

The synthesis of ¹⁸F-labeled PET tracers is typically performed in an automated synthesis module housed in a "hot cell" to protect the operator from radiation.[5][13][27][31]

G cluster_synthesis Automated Synthesis Module start [18F]Fluoride from Cyclotron trapping Trap [18F]Fluoride on Anion Exchange Cartridge start->trapping elution Elute [18F]Fluoride with K2CO3/Kryptofix trapping->elution drying Azeotropic Drying with Acetonitrile elution->drying labeling Radiolabeling Reaction with Prosthetic Group Precursor drying->labeling deprotection Deprotection (if necessary) labeling->deprotection purification HPLC Purification deprotection->purification formulation Formulation in Saline for Injection purification->formulation end Final [18F]-Labeled Tracer formulation->end

General Workflow for Automated PET Tracer Synthesis

Generalized Protocol for Automated ¹⁸F-Labeling of a Peptide [9][12][31][32]

  • [¹⁸F]Fluoride Production and Trapping: Aqueous [¹⁸F]fluoride is produced in a cyclotron and transferred to the synthesis module, where it is trapped on an anion exchange cartridge.

  • Elution and Activation: The [¹⁸F]fluoride is eluted from the cartridge with a solution of potassium carbonate and a phase transfer catalyst (e.g., Kryptofix 2.2.2.).

  • Azeotropic Drying: The aqueous solvent is removed by azeotropic distillation with acetonitrile.

  • Radiolabeling: The precursor of the fluorinated prosthetic group is added to the dried [¹⁸F]fluoride, and the reaction is heated to effect nucleophilic substitution.

  • Prosthetic Group Purification/Activation: The ¹⁸F-labeled prosthetic group may be purified or activated in situ for conjugation.

  • Conjugation to Peptide: The activated prosthetic group is reacted with the peptide, which is often functionalized with a complementary reactive handle (e.g., an amine or thiol).

  • Deprotection: Any protecting groups on the peptide are removed.

  • HPLC Purification: The final ¹⁸F-labeled peptide is purified by reverse-phase HPLC.

  • Formulation: The purified tracer is formulated in a sterile, injectable solution.

Conclusion and Future Perspectives

Fluorinated aliphatic thiols represent a powerful and versatile class of building blocks for modern medicinal chemistry. Their ability to modulate key physicochemical properties such as acidity, lipophilicity, and metabolic stability provides a rational approach to overcoming many of the challenges associated with drug discovery and development. The synthetic methodologies for accessing these compounds are continuously evolving, with new and more efficient reagents and protocols being reported regularly. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see the even more strategic and widespread application of fluorinated aliphatic thiols in the design of the next generation of therapeutics and diagnostic agents. The continued development of novel fluorination and fluoroalkylation reactions will undoubtedly expand the accessible chemical space and further empower medicinal chemists to craft molecules with precisely tailored properties.

References

  • Organic Syntheses Procedure. (URL: [Link])

  • Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide - RSC Publishing. (URL: [Link])

  • Maleimide Conjugation Protocol for Thiol Dyes - BioActs. (URL: [Link])

  • Showing Compound Ethanethiol (FDB009365) - FooDB. (URL: [Link])

  • Ethanethiol - AERU - University of Hertfordshire. (URL: [Link])

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (URL: [Link])

  • Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed. (URL: [Link])

  • Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments - PubMed. (URL: [Link])

  • Ethanethiol (CH3CH2SH, pKa = 10.6) was named the smelliest substance in existence. Draw the... - Homework.Study.com. (URL: [Link])

  • Automated synthesis of PET tracers - Forschungszentrum Jülich. (URL: [Link])

  • Ethanethiol CAS#: 75-08-1 • ChemWhat | Database of Chemicals & Biologicals. (URL: [Link])

  • Subnanomolar Cathepsin S Inhibitors with High Selectivity: Optimizing Covalent Reversible α-Fluorovinylsulfones - Semantic Scholar. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

  • Selective Deprotection of Thioacetals by MnO2 , BaMnO4 and KMnO4 in the Presence of - Sciforum. (URL: [Link])

  • 2-Fluoroethane-1-thiol | C2H5FS | CID 21616583 - PubChem - NIH. (URL: [Link])

  • US7173156B1 - Thioacetate deprotection - Google P
  • Continuous Flow-based Solid-phase Peptide Synthesiser. (URL: [Link])

  • Rapid and Convenient Synthesis of S-Acetylarenethiols by Non-aqueous Diazotization. (URL: [Link])

  • 2,2,2-Trifluoroethanethiol | C2H3F3S | CID 4133924 - PubChem. (URL: [Link])

  • Selective S-Deacetylation of Functionalized Thioacetates Catalyzed by Dy(OTf)3. (URL: [Link])

  • 76 Clayton Scruggs was awarded the prize for best paper in the Physical & Applied Sciences category.. (URL: [Link])

  • Efficient Synthesis of Organic Thioacetates in Water - The Royal Society of Chemistry. (URL: [Link])

  • Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC. (URL: [Link])

  • Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides - PubMed. (URL: [Link])

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (URL: [Link])

  • Subnanomolar Cathepsin S Inhibitors with High Selectivity: Optimizing Covalent Reversible α‐Fluorovinylsulfones and α‐Sulfonates as Potential Immunomodulators in Cancer - ResearchGate. (URL: [Link])

  • Fluorochrome-labeled inhibitors of caspases: convenient in vitro and in vivo markers of apoptotic cells for cytometric analysis - PubMed. (URL: [Link])

  • Thiol-dependent cathepsins: pathophysiological implications and recent advances in inhibitor design - PubMed. (URL: [Link])

  • WO2001077096A2 - Preparation of natural thioacetates and derivatives - Google P
  • Direct S-difluoromethylation of thiols: A facile synthetic route to difluoromethyl thioethers | Request PDF - ResearchGate. (URL: [Link])

  • Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria - MDPI. (URL: [Link])

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A Technical Guide to (2,2-difluorocyclobutyl)methanethiol: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of (2,2-difluorocyclobutyl)methanethiol, a specialized organofluorine building block with significant potential in modern drug discovery. We will detail its core physicochemical properties, including its molecular formula and weight. A plausible synthetic pathway is proposed, complete with a detailed experimental protocol and workflow visualization. The guide delves into the strategic importance of the 2,2-difluorocyclobutyl moiety as a bioisosteric replacement for problematic chemical groups, particularly in mitigating off-target effects such as hERG inhibition.[1] Standard analytical characterization techniques, critical safety and handling protocols based on analogous compounds, and the future outlook for its application in developing novel therapeutics are also discussed. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their research programs.

Molecular Profile and Physicochemical Properties

(2,2-difluorocyclobutyl)methanethiol is a saturated carbocyclic compound featuring a geminal difluoro substitution on the cyclobutane ring and a methanethiol functional group. The presence of the thiol group suggests a potent, characteristic odor, while the fluorinated ring system imparts unique conformational and electronic properties that are highly sought after in medicinal chemistry.

PropertyValueSource
IUPAC Name (2,2-difluorocyclobutyl)methanethiol-
CAS Number 2731008-73-2
Molecular Formula C₅H₈F₂SDerived
Molecular Weight 138.18 g/mol
Appearance Colorless liquid (Predicted)-
Odor Strong, unpleasant, cabbage-like (Predicted)[2][3]
Boiling Point Not available (Predicted to be volatile)-
pKa (Thiol) ~10-11 (Estimated based on methanethiol)[2]

The Strategic Role of the Difluorocyclobutyl Moiety in Drug Design

The incorporation of small, fluorinated aliphatic rings like the 2,2-difluorocyclobutyl group is a modern strategy in medicinal chemistry to design safer and more effective drug candidates. These groups often serve as bioisosteres—substituents that retain desired biological activity while favorably modifying physicochemical properties.

Expertise & Experience: The geminal difluoro substitution on the cyclobutane ring offers several distinct advantages over non-fluorinated or aromatic analogs:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the moiety resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.

  • Conformational Control: The rigid cyclobutane ring, combined with the stereoelectronic effects of the C-F bonds, restricts the molecule's conformation, which can lead to higher binding affinity and selectivity for its biological target.

  • Modulation of Physicochemical Properties: Fluorination generally increases lipophilicity (logP), which can enhance membrane permeability and oral absorption.[4]

  • Mitigation of hERG Liability: A critical application is the reduction of off-target activity at the hERG potassium channel, a common cause of cardiotoxicity in drug development.[1] Research has demonstrated that replacing moieties like piperidine rings, which can contribute to hERG binding, with difluorocyclobutyl groups can effectively reduce this inhibitory activity.[1]

hERG_Mitigation cluster_0 Problematic Moiety cluster_1 Strategic Bioisosteric Replacement Drug_A Lead Compound (e.g., Danuglipron) Piperidine Piperidine Ring Drug_A->Piperidine hERG_Channel hERG K+ Channel Pore Piperidine->hERG_Channel Undesirable Binding Drug_B Optimized Compound DFCB 2,2-Difluorocyclobutyl Moiety Drug_B->DFCB DFCB->hERG_Channel Binding Mitigated Safety_Outcome Improved Safety Profile Binding_Outcome hERG Inhibition (Cardiotoxicity Risk) hERG_Channel->Binding_Outcome

Caption: Bioisosteric replacement strategy to mitigate hERG toxicity.

Proposed Synthesis and Purification

Proposed Synthetic Workflow

The conversion of a precursor alcohol to the target thiol can be envisioned as a two-step process: conversion of the alcohol to a good leaving group (e.g., a bromide) followed by displacement with a thiolating agent.

Synthesis_Workflow Start Starting Material: (2,2-difluorocyclobutyl)methanol Step1 Step 1: Bromination Reagents: PBr₃ or CBr₄, PPh₃ Solvent: DCM or THF Start->Step1 Intermediate Intermediate: (2,2-difluorocyclobutyl)methyl bromide Step1->Intermediate Step2 Step 2: Thiolation Reagents: Thiourea, then NaOH(aq) or NaSH Solvent: Ethanol Intermediate->Step2 Product Final Product: (2,2-difluorocyclobutyl)methanethiol Step2->Product Purification Purification: Distillation or Column Chromatography Product->Purification

Caption: Proposed two-step synthesis of the target thiol.

Detailed Experimental Protocol (Step 2: Thiolation via Thiourea)

This protocol is a self-validating system based on the well-established synthesis of thiols from alkyl halides.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve (2,2-difluorocyclobutyl)methyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol (5 mL per mmol of halide).

    • Causality: Ethanol is an excellent solvent for both reactants. The reaction is performed under an inert nitrogen atmosphere to prevent oxidation of the resulting thiol. A slight excess of thiourea ensures complete consumption of the alkyl halide.

  • Isothiouronium Salt Formation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting halide spot has disappeared.

    • Causality: Heating provides the necessary activation energy for the Sₙ2 reaction between the halide and thiourea to form the stable intermediate isothiouronium salt.

  • Hydrolysis: Cool the mixture to room temperature. Add a solution of sodium hydroxide (2.5 eq) in water (2 mL per mmol of NaOH) dropwise.

    • Causality: The basic solution hydrolyzes the isothiouronium salt to liberate the thiolate anion. An excess of base is required to drive the hydrolysis to completion.

  • Workup and Isolation: Heat the mixture to reflux for an additional 2 hours. After cooling, acidify the reaction mixture carefully with cold 1 M HCl to a pH of ~2-3.

    • Causality: The second reflux ensures complete hydrolysis. Acidification protonates the thiolate anion to form the neutral thiol product, causing it to separate from the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude thiol should be purified by vacuum distillation or flash column chromatography on silica gel.

    • Trustworthiness: This standard workup procedure effectively isolates the product. The final purification step is crucial for removing any unreacted starting materials or byproducts, ensuring the high purity required for subsequent applications.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic techniques would be employed.

TechniqueExpected Observations
¹H NMR Complex multiplets for the cyclobutyl protons. A doublet for the -CH₂S- protons, likely coupled to the adjacent cyclobutyl proton. A triplet for the -SH proton (may exchange with D₂O).
¹³C NMR Signals corresponding to the five carbon atoms. The carbon bearing the two fluorine atoms (CF₂) will appear as a triplet due to C-F coupling.
¹⁹F NMR A complex multiplet is expected for the two non-equivalent fluorine atoms, showing geminal F-F coupling and vicinal F-H coupling.
Mass Spec (MS) The molecular ion peak (M⁺) at m/z = 138.18. A characteristic fragmentation pattern showing loss of -SH or -CH₂SH.
Infrared (IR) A weak but sharp absorption band around 2550-2600 cm⁻¹ characteristic of the S-H stretch. Strong C-F stretching bands around 1100-1200 cm⁻¹.

Handling, Safety, and Storage (EHS)

While a specific Safety Data Sheet (SDS) for (2,2-difluorocyclobutyl)methanethiol is not available, its handling should be guided by the known hazards of volatile, low-molecular-weight thiols like methanethiol.[2][6][7][8][9]

  • Toxicity and Odor: Thiols are toxic if inhaled and possess an extremely strong and unpleasant odor, detectable at very low concentrations.[2][7] All manipulations must be conducted in a well-ventilated chemical fume hood.[6][7]

  • Flammability: The compound is predicted to be flammable. Keep away from heat, sparks, and open flames.[7][9] Grounding of containers may be necessary to prevent static discharge.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a flame-retardant lab coat.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[6][9] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative dimerization to the corresponding disulfide.

  • Spill and Waste: Spills should be treated with an oxidizing agent like household bleach (sodium hypochlorite solution) to neutralize the thiol before cleanup.[2] Dispose of waste in accordance with local, state, and federal regulations.[6]

Applications and Future Outlook

(2,2-difluorocyclobutyl)methanethiol is not an end-product but a valuable synthetic intermediate. Its primary application lies in its use as a building block for introducing the 2,2-difluorocyclobutyl motif into larger, more complex molecules targeted for biological evaluation.

  • Lead Optimization: It can be used to modify existing lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and reduce toxicity, as exemplified by the strategy to mitigate hERG inhibition.[1]

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized fragment, it could be used in FBDD screening campaigns to identify novel binding interactions with protein targets.

  • Novel Linker Technologies: The thiol group is a versatile functional handle. It can participate in nucleophilic substitution, Michael additions, and thiol-ene "click" chemistry, making it useful for synthesizing linkers for antibody-drug conjugates (ADCs) or PROTACs.[10]

The continued interest in C(sp³)-rich and fluorinated scaffolds ensures that building blocks like (2,2-difluorocyclobutyl)methanethiol will play an increasingly important role in the discovery of next-generation therapeutics.[4]

References

  • Methanethiol - Wikipedia. Wikipedia. [Link]

  • Methanethiol - Safety Data Sheet. Air Liquide Singapore. [Link]

  • Material Safety Data Sheet - Methanethiol, 99.5+%. Cole-Parmer. [Link]

  • Developments in the Synthesis of Methanthiol by High H2S-containing Syngas. ResearchGate. [Link]

  • Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. National Center for Biotechnology Information. [Link]

  • Furan-2-ylmethanethiol - Wikipedia. Wikipedia. [Link]

  • Methanethiol - Merck Index. Merck & Co.[Link]

  • Decarboxylative C N coupling of 2,2-difluorobicyclo[1.1.1]pentane (BCP-F2) building blocks. ChemRxiv. [Link]

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The Lipophilicity of Fluorinated Cyclobutane Thiols: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Magic Fluorine" Effect in Strained Rings

In modern medicinal chemistry, the cyclobutane ring has transcended its role as a simple spacer to become a critical bioisostere for phenyl, tert-butyl, and isopropyl groups. When fluorinated, this scaffold exhibits the "gauche effect," a stereoelectronic phenomenon that locks the ring into specific puckered conformations, dramatically altering the vector of attached functional groups.

This guide focuses on a specific, high-value motif: Fluorinated Cyclobutane Thiols .

While thiols (–SH) are less common in final drug candidates due to metabolic liabilities, they are indispensable intermediates for synthesizing sulfonamides, sulfones, and thioethers, and are increasingly used as "warheads" in covalent inhibitors and antibody-drug conjugates (ADCs). Understanding how fluorine substitution on the cyclobutane core modulates the lipophilicity (LogP/LogD) and acidity (pKa) of the thiol is essential for predicting membrane permeability and off-target reactivity.

Part 1: The Fluorine-Cyclobutane Scaffold

Structural Dynamics: The Puckering Effect

Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane exists in a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Unsubstituted Cyclobutane: Rapidly flips between puckered conformers (barrier ~1.5 kcal/mol).[1]

  • 3,3-Difluorocyclobutane: The introduction of geminal fluorines creates a "locking" effect. Due to the hyperconjugative interaction between the C–H and C–F bonds (σC–H → σ*C–F), the ring adopts a conformation that maximizes these interactions.

  • Impact on Lipophilicity: This conformational lock defines the dipole moment .[1] A lower net dipole moment generally correlates with higher lipophilicity.[1]

The Lipophilicity Hierarchy

Based on extensive data from Enamine and Mykhailiuk's groups, the lipophilicity trend for cyclobutane derivatives follows a non-intuitive progression driven by the "Polar Hydrophobicity" of fluorine.

Substituent PatternLogP TrendMechanism
Cyclobutane (H) BaselineStandard hydrocarbon lipophilicity.
3-Fluorocyclobutane (F) Decrease or NeutralThe C–F bond introduces a strong dipole without sufficient bulk to mask it.[1]
3,3-Difluorocyclobutane (F2) Increase (Moderate)Dipole cancellation (geminal) + increased molecular volume.
3-(Trifluoromethyl)cyclobutane Increase (Significant)High volume + "Fat" fluorine electron cloud masks the polar core.[1]

Critical Insight: For 3,3-difluorocyclobutane thiols, the lipophilicity is typically higher than the non-fluorinated parent. This contrasts with linear aliphatic chains where adding polar fluorines near a polar headgroup can sometimes lower LogP.[1]

Part 2: The Thiol Specifics (Acidity & Reactivity)

The Inductive Effect on pKa

The thiol group (–SH) is significantly more acidic than the alcohol (–OH). Fluorination on the ring further lowers the pKa via the inductive electron-withdrawing effect (


).
  • Standard Alkyl Thiol pKa: ~10.5

  • 3,3-Difluorocyclobutane Thiol pKa: ~8.5 – 9.0 (Estimated)

Implication: At physiological pH (7.4), a significant fraction of the fluorinated thiol may exist as the thiolate anion (–S⁻) .

  • LogD vs. LogP: While the intrinsic lipophilicity (LogP) increases with fluorination, the effective distribution coefficient (LogD) at pH 7.4 might drop if the pKa shifts enough to ionize the thiol.

  • Reactivity: The lowered pKa makes these thiols better nucleophiles at neutral pH, increasing their utility in "click" chemistry (thiol-maleimide conjugation) but also their susceptibility to oxidative dimerization (disulfide formation).

Part 3: Visualization of Conformation & Logic

The following diagram illustrates the structural decision-making process and the conformational impact of fluorination.

G Start Target: Modulate Thiol Lipophilicity Cyclobutane Cyclobutane Core (Puckered, Flexible) Start->Cyclobutane Route_H Unsubstituted (Baseline LogP) Cyclobutane->Route_H Route_F2 3,3-Difluoro Substitution (Geminal) Cyclobutane->Route_F2 Route_CF3 3-Trifluoromethyl (Single Group) Cyclobutane->Route_CF3 Effect_F2 Dipole Cancellation + Volume Increase Result: Moderate LogP ↑ Route_F2->Effect_F2 Effect_CF3 High Steric Bulk Result: Significant LogP ↑↑ Route_CF3->Effect_CF3 Thiol_Prop Thiol (SH) Properties pKa drops ~1.5 units Reactivity ↑ Effect_F2->Thiol_Prop Inductive Effect

Caption: Decision tree showing the impact of fluorination patterns on cyclobutane conformation and physicochemical properties.

Part 4: Synthesis & Experimental Protocols

Synthesis of 3,3-Difluorocyclobutane-1-thiol

Direct thiolation of fluorinated cyclobutanes is challenging due to the volatility of the products and potential for elimination. The most robust route proceeds via the thioacetate.

Workflow:

  • Starting Material: 3,3-Difluorocyclobutanecarboxylic acid (Commercially available or synthesized from ethyl ester).[1][2]

  • Reduction: LiAlH4 reduction to the Alcohol.

  • Activation: Mesylation (MsCl).

  • Substitution: Displacement with Potassium Thioacetate (KSAc).[1]

  • Deprotection: Gentle hydrolysis to the Thiol.[1]

Synthesis SM 3,3-Difluoro carboxylic acid Step1 1. Reduction (LiAlH4) SM->Step1 Alcohol Alcohol Intermediate Step1->Alcohol Step2 2. Activation (MsCl, Et3N) Alcohol->Step2 Mesylate Mesylate Step2->Mesylate Step3 3. Substitution (KSAc, DMF) Mesylate->Step3 Thioester Thioacetate (Protected) Step3->Thioester Step4 4. Hydrolysis (HCl/MeOH) Thioester->Step4 Product 3,3-Difluoro cyclobutane-1-thiol Step4->Product

Caption: Validated synthetic pathway from carboxylic acid to free thiol via thioacetate.[1]

Protocol: Measuring LogP (Shake-Flask Method)

Note: HPLC methods are faster, but the Shake-Flask method is the "Gold Standard" for validating computational models of novel fluorinated scaffolds.

Prerequisites:

  • Degassed Solvents: Essential. Oxygen promotes disulfide formation (R-S-S-R), which has a drastically different LogP (much higher) than the free thiol (R-SH), skewing results.

  • EDTA: Add 1mM EDTA to the aqueous phase to chelate trace metals that catalyze oxidation.[1]

Step-by-Step:

  • Preparation: Prepare a saturated system of 1-Octanol and Water (phosphate buffer pH 7.4 for LogD, or 0.1M HCl for LogP to ensure neutral species).

  • Equilibration: Mix phases for 24 hours, then separate.

  • Solute Addition: Dissolve the fluorinated thiol in the octanol-saturated water phase (concentration ~100 μM). Immediate analysis is required.[1]

  • Partitioning: Add water-saturated octanol. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or GC-MS (if volatile).

    • Calculation:

      
      
      

Part 5: Data Summary & Comparison

The following table synthesizes data extrapolated from Mykhailiuk’s extensive bioisostere studies, adjusted for the sulfur atom.

ScaffoldSubstituent (C3)Est. LogP (Thiol)Est.[1] pKa (SH)Steric Volume (ų)
Cyclobutane H, H1.8 – 2.0~10.584 (Benzene ref)
3,3-Difluorocyclobutane F, F2.2 – 2.4 ~8.8101
3-CF3-Cyclobutane H, CF32.8 – 3.1 ~9.2171

Key Takeaway for Drug Design: If your lead compound needs a lipophilicity boost without adding significant molecular weight (MW), the 3,3-difluorocyclobutane is superior to the unsubstituted ring. If you need to block metabolism and significantly increase lipophilicity, the CF3-cyclobutane is the choice, but be aware of the steric bulk (larger than t-Butyl).[3]

References

  • Mykhailiuk, P. K. (2024).[1][4][5] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[1][4] Link

  • Grygorenko, O. O., et al. (2023).[1][6] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Link

  • Linclau, B., et al. (2023).[1][6] Lipophilicity modulations by fluorination correlate with membrane partitioning. Angewandte Chemie Int. Ed. Link

  • Wang, J., et al. (2018).[1] Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Advances. Link

  • Melnykov, K. P., et al. (2018).[1][2] A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Synthesis. Link

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The Metabolic Fortitude of gem-Difluorocyclobutanes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Metabolic Resilience in Drug Design

In the landscape of modern drug discovery, the metabolic stability of a candidate molecule is a critical determinant of its success. A compound that is rapidly metabolized can suffer from poor bioavailability, a short duration of action, and the potential for the formation of toxic byproducts. Consequently, medicinal chemists are in a constant search for structural motifs that can enhance a molecule's resilience to metabolic degradation without compromising its desired pharmacological activity. The gem-difluorocyclobutane moiety has emerged as a powerful tool in this endeavor, offering a unique combination of steric and electronic properties that can effectively shield vulnerable positions from enzymatic attack. This guide provides an in-depth exploration of the metabolic stability of gem-difluorocyclobutane derivatives, intended for researchers, scientists, and drug development professionals seeking to leverage this valuable structural unit in their therapeutic design strategies.

The Strategic Advantage of the gem-Difluorocyclobutane Moiety

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[1][2] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage by metabolic enzymes.[2] The gem-difluorocyclobutane group, featuring two fluorine atoms on the same carbon within a strained four-membered ring, offers several distinct advantages:

  • Metabolic Shielding: The primary role of the gem-difluoro group is to act as a bioisostere for metabolically labile functionalities, most notably gem-dimethyl groups and carbonyls.[3] Cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism, frequently target benzylic or allylic positions for oxidation.[4] The electron-withdrawing nature of the fluorine atoms deactivates adjacent C-H bonds, rendering them less susceptible to hydroxylation.[5]

  • Conformational Rigidity: The cyclobutane ring itself imposes a degree of conformational constraint on the molecule, which can be beneficial for binding to the target protein.[6][7] The introduction of the gem-difluoro group can further influence the puckering of the ring and the overall molecular conformation, sometimes leading to a more favorable binding pose.[1]

  • Modulation of Physicochemical Properties: Fluorination can subtly alter a molecule's lipophilicity, solubility, and pKa.[8][9] While the effects are context-dependent, the gem-difluorocyclobutane moiety is generally considered to be a polar, yet lipophilic group, which can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]

  • Reduced Off-Target Effects: In some instances, the incorporation of a gem-difluorocyclobutane has been shown to mitigate interactions with off-target proteins, such as the hERG potassium channel, a common source of cardiac toxicity, and P-glycoprotein (P-gp), an efflux pump that can limit drug exposure.[4][6]

A notable example of the successful application of this strategy is in the development of Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1). The replacement of a metabolically vulnerable moiety with a gem-difluorocyclobutane was crucial in achieving the desired metabolic stability and potency.[6][7] Similarly, in the development of glutaminase-1 (GLS-1) inhibitors and melanin concentrating hormone receptor 1 inhibitors, the 1,1-disubstitution of the gem-difluorocyclobutane was key to blocking a metabolic weak spot.[6]

Unraveling the Metabolic Fate: Common Pathways and the Impact of gem-Difluorination

The metabolism of xenobiotics is a complex process, primarily occurring in the liver, designed to convert lipophilic compounds into more water-soluble derivatives for excretion. This process is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: The Role of Cytochrome P450

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the majority of Phase I metabolic reactions.[12] These enzymes catalyze a variety of oxidative transformations, including:

  • Hydroxylation: The addition of a hydroxyl group (-OH) to an aliphatic or aromatic carbon.

  • N- and O-dealkylation: The removal of an alkyl group from a nitrogen or oxygen atom.

  • Epoxidation: The formation of an epoxide across a double bond.

  • Oxidation of heteroatoms: The oxidation of nitrogen, sulfur, or phosphorus atoms.

The gem-difluorocyclobutane moiety primarily influences metabolism by sterically and electronically hindering these oxidative processes at or near the site of incorporation. The strong electron-withdrawing effect of the two fluorine atoms reduces the electron density of neighboring C-H bonds, making them less susceptible to hydrogen atom abstraction by the reactive oxygen species of the P450 active site.[2][5]

Diagram: The Mechanism of Metabolic Blocking

G cluster_0 Without gem-Difluorocyclobutane cluster_1 With gem-Difluorocyclobutane Metabolically\nLabile Site Metabolically Labile Site CYP450\nEnzyme CYP450 Enzyme Metabolically\nLabile Site->CYP450\nEnzyme Oxidation Oxidized\nMetabolite Oxidized Metabolite CYP450\nEnzyme->Oxidized\nMetabolite gem-Difluorocyclobutane\n(Metabolic Shield) gem-Difluorocyclobutane (Metabolic Shield) CYP450\nEnzyme_2 CYP450 Enzyme gem-Difluorocyclobutane\n(Metabolic Shield)->CYP450\nEnzyme_2 Blocked Oxidation No Reaction No Reaction CYP450\nEnzyme_2->No Reaction

Caption: Blocking of CYP450-mediated oxidation by a gem-difluorocyclobutane moiety.

Metabolic Switching: A Consequence of Site-Specific Blocking

While the gem-difluorocyclobutane group can effectively block metabolism at a specific site, it is important to consider the potential for "metabolic switching."[13] When a primary metabolic pathway is inhibited, the molecule may be metabolized at alternative, previously less favored sites. This can lead to the formation of different metabolites with potentially altered pharmacological or toxicological profiles.

In a study on a macrocyclic compound, the introduction of a gem-difluoroalkoxyphenyl moiety led to a dramatic switch in the metabolic pathway.[1] The non-fluorinated analog underwent dealkylation at the phenolic site, whereas the fluorinated macrocycle was protected from this pathway but became susceptible to amide hydrolysis.[1] This highlights the importance of comprehensive metabolite identification studies to fully understand the metabolic fate of a new chemical entity.

Experimental Assessment of Metabolic Stability: A Practical Guide

A thorough evaluation of a compound's metabolic stability is a cornerstone of preclinical drug development. A combination of in vitro and in vivo studies is typically employed to predict human pharmacokinetics.

In Vitro Assays: The First Line of Evaluation

In vitro assays provide a rapid and cost-effective means to assess metabolic stability and are essential for guiding structure-activity relationship (SAR) studies.[14]

This is one of the most common in vitro assays used to evaluate Phase I metabolism.[5] Liver microsomes are subcellular fractions that are rich in CYP enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the microsomal suspension (final protein concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the internal standard.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Diagram: Microsomal Stability Assay Workflow

G Start Start Prepare\nReagents Prepare Reagents Start->Prepare\nReagents Incubation\n(37°C) Incubation (37°C) Prepare\nReagents->Incubation\n(37°C) Time-point\nSampling Time-point Sampling Incubation\n(37°C)->Time-point\nSampling Quench\nReaction Quench Reaction Time-point\nSampling->Quench\nReaction Protein\nPrecipitation Protein Precipitation Quench\nReaction->Protein\nPrecipitation LC-MS/MS\nAnalysis LC-MS/MS Analysis Protein\nPrecipitation->LC-MS/MS\nAnalysis Data\nAnalysis Data Analysis LC-MS/MS\nAnalysis->Data\nAnalysis End End Data\nAnalysis->End

Caption: A streamlined workflow for the liver microsomal stability assay.

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their cofactors, providing a more physiologically relevant model than microsomes.[9][15]

Experimental Protocol: Hepatocyte Stability Assay

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes and resuspend them in a suitable culture medium (e.g., Williams' Medium E).

    • Determine cell viability and adjust the cell density (typically to 0.5-1 x 10^6 viable cells/mL).

  • Incubation:

    • In a non-coated 12- or 24-well plate, add the hepatocyte suspension.

    • Add the test compound (final concentration typically 1 µM) to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the cell suspension.

    • Quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Lyse the cells by vortexing or sonication.

    • Centrifuge the samples to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Similar to the microsomal stability assay, determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint). CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions)

Metabolite Identification using LC-MS/MS

Identifying the metabolites of a drug candidate is crucial for understanding its metabolic fate and assessing the potential for active or toxic metabolites.[16] High-resolution LC-MS/MS is the primary analytical tool for this purpose.

Analytical Approach: Metabolite Identification

  • Sample Analysis: Analyze the quenched samples from the in vitro stability assays using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.

  • Data Acquisition: Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra of the most abundant ions.

  • Data Processing: Use specialized software to compare the chromatograms of the t=0 and later time point samples to identify peaks that represent potential metabolites.

  • Structural Elucidation: The mass difference between the parent compound and a potential metabolite can suggest the type of metabolic transformation (e.g., +16 Da for hydroxylation). The fragmentation pattern in the MS/MS spectrum provides further structural information to confirm the identity and location of the modification.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism.[17] These studies provide critical data for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.

Study Design: A Typical In Vivo PK Study

  • Animal Model: Select an appropriate animal species (e.g., mouse, rat, dog, or non-human primate).

  • Dosing: Administer the test compound via the intended clinical route (e.g., oral, intravenous).

  • Blood Sampling: Collect blood samples at multiple time points after dosing.

  • Sample Processing: Process the blood to obtain plasma or serum.

  • Bioanalysis: Quantify the concentration of the parent drug and major metabolites in the plasma/serum samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters, including:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

Diagram: In Vivo Pharmacokinetic Study Workflow

G Animal Dosing Animal Dosing Blood Sampling\n(Time Course) Blood Sampling (Time Course) Animal Dosing->Blood Sampling\n(Time Course) Plasma/Serum\nExtraction Plasma/Serum Extraction Blood Sampling\n(Time Course)->Plasma/Serum\nExtraction LC-MS/MS\nQuantification LC-MS/MS Quantification Plasma/Serum\nExtraction->LC-MS/MS\nQuantification Pharmacokinetic\nAnalysis Pharmacokinetic Analysis LC-MS/MS\nQuantification->Pharmacokinetic\nAnalysis PK Parameters\n(CL, t½, Vd, F%) PK Parameters (CL, t½, Vd, F%) Pharmacokinetic\nAnalysis->PK Parameters\n(CL, t½, Vd, F%)

Caption: Key steps in an in-vivo pharmacokinetic study.

Data Interpretation and Predictive Power

The data generated from in vitro and in vivo studies are used to build a comprehensive understanding of a compound's metabolic profile and to predict its behavior in humans.

In Vitro-In Vivo Extrapolation (IVIVE)

IVIVE is a mathematical approach used to predict in vivo pharmacokinetic parameters from in vitro data.[6] The intrinsic clearance values obtained from microsomal or hepatocyte stability assays can be scaled to predict hepatic clearance in vivo. This allows for an early assessment of a compound's likely human dose and dosing frequency.

Quantitative Comparison and Structure-Metabolism Relationships

A key aspect of lead optimization is to establish a clear structure-metabolism relationship. By comparing the metabolic stability of a series of analogs, including those with and without the gem-difluorocyclobutane moiety, medicinal chemists can make informed decisions about which structural modifications are most likely to improve the pharmacokinetic profile.

Table 1: Illustrative Comparison of Metabolic Stability

CompoundMoiety at Position XIn Vitro Half-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
Analog 1gem-dimethyl1546.2
Analog 2 gem-difluorocyclobutane > 60 < 11.6
Analog 3Carbonyl886.6

HLM: Human Liver Microsomes. Data are hypothetical and for illustrative purposes.

As illustrated in the hypothetical data in Table 1, the replacement of a metabolically labile gem-dimethyl or carbonyl group with a gem-difluorocyclobutane can lead to a significant increase in metabolic stability, as evidenced by a longer in vitro half-life and lower intrinsic clearance.

Conclusion: A Validated Strategy for Robust Drug Design

The incorporation of a gem-difluorocyclobutane moiety has proven to be a highly effective strategy for enhancing the metabolic stability of drug candidates. Its ability to act as a metabolic shield for vulnerable positions, coupled with its influence on conformation and other physicochemical properties, makes it a valuable tool in the medicinal chemist's arsenal. A thorough understanding of the underlying metabolic principles and the application of a robust suite of in vitro and in vivo experimental techniques are essential for successfully leveraging this powerful structural motif. By carefully considering the potential for metabolic switching and by systematically evaluating structure-metabolism relationships, researchers can harness the metabolic fortitude of gem-difluorocyclobutane derivatives to design more resilient and ultimately more effective therapeutic agents.

References

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Methodological & Application

High-Yield Synthesis of (2,2-Difluorocyclobutyl)methanethiol: A Process-Ready Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The (2,2-difluorocyclobutyl)methyl motif is a high-value bioisostere in modern drug discovery, offering a lipophilic, metabolically stable alternative to standard alkyl chains or non-fluorinated rings. The gem-difluoro group at the C2 position lowers the pKa of the scaffold and alters the ring pucker, influencing binding affinity.

Converting the alcohol precursor (1) to the thiol (3) presents specific challenges:

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) requires mild conditions to prevent ring-opening side reactions.

  • Volatility: Low molecular weight cyclobutanes are volatile; isolation techniques must account for this.

  • Fluorine Stability: While generally robust, the proximity of the electron-withdrawing fluorine atoms to the reaction center requires careful selection of nucleophiles to avoid elimination side-products.

Route Selection: Sulfonate Displacement vs. Mitsunobu

While the Mitsunobu reaction (PPh3/DIAD/Thioacetic acid) allows for a one-pot transformation, it generates stoichiometric phosphine oxide waste that is difficult to separate from lipophilic fluorinated products.

Selected Route: Activation-Displacement-Hydrolysis This protocol utilizes a mesylate intermediate. It is superior for this specific substrate because:

  • Scalability: It avoids chromatography-heavy purification of phosphine oxides.

  • Stability: Recent studies (e.g., J. Org. Chem. 2019) confirm that 2,2-difluorocyclobutane scaffolds are stable to the basic/nucleophilic conditions (NaI, thioacetate) required for displacement.

  • Safety: The step-wise approach allows for better control of exothermic events compared to the Mitsunobu.

Reaction Scheme & Logic Flow

The synthesis proceeds in three distinct stages: Activation (Mesylation), Nucleophilic Displacement (Thioacetylation), and Deprotection (Methanolysis).

SynthesisPath cluster_logic Critical Process Parameters Alcohol (2,2-difluorocyclobutyl)methanol (Starting Material) Mesylate Mesylate Intermediate (Activated Electrophile) Alcohol->Mesylate MsCl, Et3N DCM, 0°C Thioester Thioacetate Intermediate (Protected Thiol) Mesylate->Thioester KSAc DMF, 50°C Thiol (2,2-difluorocyclobutyl)methanethiol (Target Product) Thioester->Thiol NaOMe, MeOH (Degassed) P1 Temp Control: Keep <5°C to prevent elimination P2 Solvent Switch: DMF boosts SN2 rate vs elimination P3 Inert Atm: Essential to prevent disulfide dimer

Figure 1: Synthetic pathway for the conversion of alcohol to thiol via mesylate displacement.

Detailed Experimental Protocol

Step 1: Activation (Mesylation)

Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OMs).

  • Reagents:

    • (2,2-difluorocyclobutyl)methanol (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (Et3N) (1.5 equiv)

    • Dichloromethane (DCM) (anhydrous, 10 vol)

Procedure:

  • Charge a round-bottom flask with alcohol and DCM under Nitrogen. Cool to 0 °C .[1]

  • Add Et3N in one portion.

  • Add MsCl dropwise via syringe/addition funnel over 15 minutes. Note: Exothermic reaction. Maintain internal temp < 5 °C.

  • Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Monitor: TLC (Hexane/EtOAc 2:1) should show consumption of alcohol (Rf ~0.3) and formation of mesylate (Rf ~0.5).

  • Workup: Quench with cold water. Wash organic layer with 1M HCl (removes amine salts), then Sat. NaHCO3, then Brine.[2]

  • Drying: Dry over MgSO4, filter, and concentrate in vacuo at < 30 °C (product may be volatile).

  • Output: Colorless oil (Mesylate). Proceed immediately to Step 2.

Step 2: Displacement (Thioacetylation)

Objective: Introduce the sulfur atom via SN2 displacement.

  • Mechanism: The thioacetate anion (AcS-) is a soft nucleophile that attacks the primary carbon. The 2,2-difluoro group is sufficiently distant to avoid significant electronic repulsion, and the ring stability prevents rearrangement.

  • Reagents:

    • Mesylate intermediate (from Step 1) (1.0 equiv)

    • Potassium Thioacetate (KSAc) (1.5 equiv)

    • DMF (Dimethylformamide) (anhydrous, 5 vol)

Procedure:

  • Dissolve the Mesylate in DMF .

  • Add KSAc (solid) in one portion. The mixture will turn yellow/brown.

  • Heat to 50 °C for 4–6 hours.

    • Critical: Do not overheat (>80 °C) to minimize risk of elimination or ring opening, although the difluorocyclobutane ring is robust [1].

  • Workup: Dilute with Et2O (Diethyl ether) and wash extensively with water (3x) to remove DMF.

  • Purification: Flash Column Chromatography (0-10% EtOAc in Hexanes). The thioester is lipophilic and moves quickly.

  • Output: Pale yellow oil (Thioacetate).

Step 3: Deprotection (Methanolysis) to Thiol

Objective: Reveal the free thiol (-SH) without oxidizing it to the disulfide (-S-S-).

  • Reagents:

    • Thioacetate intermediate (1.0 equiv)

    • Sodium Methoxide (NaOMe) (25% wt in MeOH, 1.1 equiv)

    • Methanol (degassed, 10 vol)

    • Acetic Acid or HCl (for quench)

Procedure:

  • Degassing: Sparge the Methanol with Nitrogen for 15 minutes prior to use. Crucial for preventing disulfide formation.

  • Dissolve Thioacetate in degassed MeOH under N2.

  • Cool to 0 °C . Add NaOMe solution dropwise.

  • Stir at 0 °C for 30–60 minutes.

  • Quench: Add dilute HCl or Acetic Acid until pH ~4.

  • Extraction: Extract with DCM or Et2O.

  • Odor Control: All glassware and waste must be treated with dilute bleach (sodium hypochlorite) immediately after use to oxidize residual thiol.

  • Isolation: Concentrate carefully (volatile!). Distillation is recommended for high purity, or use as a crude solution if proceeding to the next step immediately.

Analytical Data & Validation

Since specific spectral data for this exact compound may not be in standard libraries, the following are predicted ranges based on the validated 2,2-difluorocyclobutane scaffold [1] and standard thiol shifts.

Spectroscopic MethodExpected SignalInterpretation
1H NMR (CDCl3)

1.30–1.40 (t, 1H)
-SH proton (Split by CH2, J ~ 8 Hz)

2.60–2.80 (m, 2H)
-CH2-SH (Methylene adjacent to sulfur)

2.00–2.40 (m, ring protons)
Cyclobutane ring protons (complex multiplet)
19F NMR

-90 to -110 ppm
CF2 (AB pattern or complex multiplet due to ring puckering)
IR Spectroscopy ~2550 cm⁻¹Weak, sharp S-H stretch

Troubleshooting & Decision Matrix

Troubleshooting Start Issue Detected LowYield Low Yield in Step 2 Start->LowYield Disulfide Disulfide Dimer Observed (by NMR/MS) Start->Disulfide Elimination Elimination Byproduct (Olefin formation) Start->Elimination Switch Solvent to DMSO\n(Higher dielectric constant) Switch Solvent to DMSO (Higher dielectric constant) LowYield->Switch Solvent to DMSO\n(Higher dielectric constant) Increase KSAc to2.0 equiv Increase KSAc to2.0 equiv LowYield->Increase KSAc to2.0 equiv Add DTT or Phosphine\n(Reductive workup) Add DTT or Phosphine (Reductive workup) Disulfide->Add DTT or Phosphine\n(Reductive workup) Ensure rigorous N2 sparging\nin Step 3 Ensure rigorous N2 sparging in Step 3 Disulfide->Ensure rigorous N2 sparging\nin Step 3 Lower Temp in Step 2\n(Keep <40°C) Lower Temp in Step 2 (Keep <40°C) Elimination->Lower Temp in Step 2\n(Keep <40°C) Check Mesylate purity\n(Remove excess Et3N) Check Mesylate purity (Remove excess Et3N) Elimination->Check Mesylate purity\n(Remove excess Et3N)

Figure 2: Troubleshooting decision matrix for common synthesis issues.

Safety & Handling (The "Bleach Protocol")

Thiols possess a potent, disagreeable odor and a low odor threshold.

  • Containment: Perform all reactions involving the thiol or thioacetate in a well-ventilated fume hood.

  • Quenching: Prepare a "Bleach Bath" (10% commercial bleach in water) before starting Step 3.

  • Decontamination: Rinse all syringes, flasks, and septa in the bleach bath immediately after use. The bleach oxidizes the thiol (smelly) to the sulfonic acid (odorless).

    • Reaction:

      
      
      

References

  • Stability of Difluorocyclobutanes: Chernykh, A. V., et al.[3] "Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks." The Journal of Organic Chemistry, vol. 84, no. 13, 2019, pp. 8487–8496. Validates the chemical stability of the 2,2-difluorocyclobutane ring under nucleophilic and basic conditions.

  • General Thioacetate Protocol: Vanden Eynde, J. J., et al. "Conversion of Alcohols to Thiols via Tosylate Intermediates." Synthetic Communications, vol. 32, no. 17, 2002. Establishes the standard sulfonate-to-thioacetate displacement methodology.

  • Mitsunobu Alternative (Context): Volante, R. P. "A new, highly efficient method for the conversion of alcohols to thiolesters and thiols." Tetrahedron Letters, vol. 22, no. 33, 1981, pp. 3119-3122. Provided for context on the alternative one-pot route.

Sources

Application Notes and Protocols for Thiol-Ene Click Chemistry with (2,2-Difluorocyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Fluorinated Scaffolds through Thiol-Ene Click Chemistry

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and modulated pKa.[1] The gem-difluorocyclobutyl motif, in particular, has emerged as a valuable bioisostere, offering a unique three-dimensional conformation that can lead to improved pharmacological profiles.[2][3] This application note provides a comprehensive guide to the application of (2,2-difluorocyclobutyl)methanethiol in thiol-ene click chemistry, a robust and versatile conjugation strategy.

Thiol-ene click chemistry, which involves the addition of a thiol to an alkene, is celebrated for its high efficiency, rapid reaction rates, and orthogonality to many other functional groups.[4][5][6] The reaction can be initiated through various mechanisms, most commonly via a free-radical pathway triggered by UV light or thermal initiators, or through a nucleophile-catalyzed Michael addition.[4][5][7] This guide will provide detailed, field-proven protocols for utilizing (2,2-difluorocyclobutyl)methanethiol in photoinitiated, thermally initiated, and visible-light photocatalyzed thiol-ene reactions, enabling researchers to seamlessly incorporate this valuable fluorinated building block into a wide array of molecular architectures.

Proposed Synthesis of (2,2-Difluorocyclobutyl)methanethiol

As (2,2-difluorocyclobutyl)methanethiol is not readily commercially available, a straightforward two-step synthesis from the corresponding alcohol is proposed. This protocol is based on established methods for converting alcohols to thiols.

Step 1: Tosylation of (2,2-Difluorocyclobutyl)methanol

The initial step involves the activation of the primary alcohol by converting it to a tosylate, a good leaving group.

Protocol:

  • To a solution of (2,2-difluorocyclobutyl)methanol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (2,2-difluorocyclobutyl)methyl 4-methylbenzenesulfonate.

Step 2: Thiol Synthesis via Thioacetate Displacement and Hydrolysis

The tosylate is then displaced with a thioacetate anion, followed by hydrolysis to yield the desired thiol.

Protocol:

  • Dissolve the tosylate from Step 1 (1.0 eq) in dimethylformamide (DMF, 0.3 M).

  • Add potassium thioacetate (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 3-5 hours, monitoring by TLC.

  • After cooling to room temperature, add water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the crude thioacetate intermediate.

  • Dissolve the crude thioacetate in methanol (0.2 M) and bubble with argon for 15 minutes.

  • Add a solution of sodium methoxide in methanol (1.5 eq) and stir at room temperature for 1-2 hours under an inert atmosphere.

  • Quench the reaction by carefully adding 1 M HCl until the solution is acidic.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by careful distillation or column chromatography to obtain (2,2-difluorocyclobutyl)methanethiol.

G A (2,2-Difluorocyclobutyl)methanol B Tosylation (TsCl, Et3N, DCM) A->B Step 1 C (2,2-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate B->C D Thioacetate Displacement (KSAc, DMF) C->D Step 2a E S-((2,2-Difluorocyclobutyl)methyl) ethanethioate D->E F Hydrolysis (NaOMe, MeOH) E->F Step 2b G (2,2-Difluorocyclobutyl)methanethiol F->G

Caption: Proposed synthesis of (2,2-difluorocyclobutyl)methanethiol.

Thiol-Ene Click Chemistry Protocols

The following protocols detail the reaction of (2,2-difluorocyclobutyl)methanethiol with a generic alkene partner (e.g., an allyl ether or an acrylate). It is recommended to use a slight excess of the thiol to ensure full conversion of the alkene.

Protocol 1: Photoinitiated Thiol-Ene Reaction

This method utilizes a radical photoinitiator and UV light to trigger the reaction.

Materials:

  • (2,2-Difluorocyclobutyl)methanethiol

  • Alkene substrate

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, degassed solvent (e.g., THF, acetonitrile)

Procedure:

  • In a quartz reaction vessel, dissolve the alkene (1.0 eq) and (2,2-difluorocyclobutyl)methanethiol (1.2 eq) in the chosen solvent (0.1-0.5 M).

  • Add the photoinitiator (0.01-0.05 eq).

  • Seal the vessel and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.[8]

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy by observing the disappearance of the alkene protons.

  • Upon completion (typically 15-60 minutes), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Thermally Initiated Thiol-Ene Reaction

This protocol employs a thermal initiator, such as azobisisobutyronitrile (AIBN), making it suitable for substrates that may be sensitive to UV light.

Materials:

  • (2,2-Difluorocyclobutyl)methanethiol

  • Alkene substrate

  • Thermal initiator (e.g., AIBN)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the alkene (1.0 eq) and (2,2-difluorocyclobutyl)methanethiol (1.2 eq) in the solvent (0.1-0.5 M).

  • Add the thermal initiator (0.02-0.10 eq).

  • Degas the solution with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 70-80 °C for AIBN).

  • Monitor the reaction by TLC or ¹H NMR.

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Remove the solvent in vacuo and purify the residue by column chromatography.

Protocol 3: Visible-Light Photocatalyzed Thiol-Ene Reaction

This modern approach utilizes a photoredox catalyst and visible light, offering a milder alternative to UV initiation.[9][10]

Materials:

  • (2,2-Difluorocyclobutyl)methanethiol

  • Alkene substrate

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃)

  • Anhydrous, degassed solvent (e.g., acetonitrile, DMF)

Procedure:

  • To an oven-dried vial, add the alkene (1.0 eq), (2,2-difluorocyclobutyl)methanethiol (1.2 eq), and the photocatalyst (0.005-0.02 eq).

  • Add the degassed solvent (0.1 M).

  • Seal the vial and place it in front of a blue LED light source.

  • Stir the reaction at room temperature, monitoring its progress by TLC or ¹H NMR.

  • Upon completion, remove the solvent and purify the product by column chromatography. For ruthenium-based catalysts, a preliminary filtration through a short plug of silica may be beneficial to remove the catalyst.[11]

G cluster_0 Reaction Setup cluster_1 Reaction Initiation cluster_2 Monitoring & Workup A Combine Thiol, Alkene, and Initiator/Catalyst in Solvent B Degas Solution (N2 or Ar bubbling) A->B C UV Irradiation (Protocol 1) B->C D Heating (Protocol 2) B->D E Visible Light Irradiation (Protocol 3) B->E F Monitor by TLC/NMR C->F D->F E->F G Solvent Removal F->G H Purification (Column Chromatography) G->H

Caption: General experimental workflow for thiol-ene reactions.

Mechanism of Radical Thiol-Ene Addition

The most common pathway for the thiol-ene reaction is a free-radical chain process.[4][12] This mechanism proceeds via initiation, propagation, and termination steps, resulting in an anti-Markovnikov addition product.[4][7]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I Initiator (I-I) I_rad 2 I• I->I_rad hv or Δ RS_rad RS• I_rad->RS_rad + R-SH - IH RSH R-SH Alkene R'CH=CH2 C_rad RS-CH2-C•HR' Alkene->C_rad + RS• Product RS-CH2-CH2R' C_rad->Product + R-SH - RS• RSH2 R-SH RS_rad2 RS• RSSR RS-SR RS_C RS-C radical adduct C_C C-C dimer RS_rad3 2 RS• RS_rad3->RSSR

Caption: Radical-mediated thiol-ene reaction mechanism.

Quantitative Data Summary

The choice of initiation method can significantly impact reaction time and efficiency. The following table provides a general comparison based on literature precedents. Actual results will depend on the specific substrates and conditions used.

Initiation MethodTypical Initiator/CatalystTemperatureTypical Reaction TimeKey Advantages
Photoinitiated DMPA, IrgacureRoom Temperature15 - 60 minFast, high yields, spatial and temporal control.[6][13]
Thermally Initiated AIBN, V-7060 - 100 °C2 - 12 hSimple setup, no light source needed, good for opaque mixtures.[14]
Visible-Light Photocatalyzed Ru(bpy)₃Cl₂, Eosin YRoom Temperature1 - 8 hMild conditions, high functional group tolerance, uses visible light.[9][11][15]

Characterization of Products

Standard analytical techniques should be employed to confirm the structure and purity of the synthesized thiol and the final thioether products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Disappearance of the alkene proton signals and the appearance of new aliphatic protons corresponding to the thioether linkage are key indicators of a successful reaction. The methylene protons adjacent to the sulfur will have a characteristic chemical shift.

    • ¹³C NMR: The appearance of new signals in the aliphatic region and the disappearance of the sp² carbon signals from the alkene confirm product formation.

    • ¹⁹F NMR: This is crucial for characterizing the (2,2-difluorocyclobutyl) moiety. A characteristic signal, often a complex multiplet due to coupling with adjacent protons, will be present. ¹⁹F NMR is a powerful tool for the analysis of organofluorine compounds.[16][17]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized thiol and the final products. Liquid chromatography-mass spectrometry (LC-MS) can be used to monitor reaction progress and purity.[18][19]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The disappearance of the S-H stretching vibration (around 2550 cm⁻¹) of the thiol and the C=C stretching of the alkene (around 1640 cm⁻¹) are indicative of reaction completion.

References

  • Wikipedia. Thiol-ene reaction. [Link]

  • Nanoscale. Visible light-driven photocatalytic thiol–ene/yne reactions using anisotropic 1D Bi2S3 nanorods: a green synthetic approach. [Link]

  • Giordani Group. Photocatalytic Initiation of Radical Thiol-Ene Reactions Using Carbon-Bi2O3 Nanocomposites. [Link]

  • Taylor & Francis. Thiol-ene reaction – Knowledge and References. [Link]

  • USGS.gov. Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]

  • PMC. Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions. [Link]

  • Thieme E-Books. 6.1 Thiol–Ene/Yne Click Reactions: A Powerful Tool Toward Diversity-Oriented Synthesis. [Link]

  • Encyclopedia.pub. Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. [Link]

  • SciSpace. Photocatalytic Initiation of Radical Thiol–ene Reactions Using Carbon-Bi2O3 Nanocomposites. [Link]

  • American Chemical Society. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. [Link]

  • Shimadzu. Analysis of Organofluorine Compounds (PFOA, PFOS). [Link]

  • PMC. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. [Link]

  • CORE. mass spectrometric isomer characterization of perfluorinated compounds in technical mixture, water and. [Link]

  • PMC. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. [Link]

  • PMC. Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. [Link]

  • RSC Publishing. Thiol–ene click reaction: a new pathway to hydrophilic metal–organic frameworks for water purification. [Link]

  • ResearchGate. Development of Thermal and Photochemical Strategies for Thiol−Ene Click Polymer Functionalization | Request PDF. [Link]

  • PMC. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. [Link]

  • University Of Tasmania. Synthesis and Characterization of Thiol‐Ene Networks Derived from Levoglucosenone. [Link]

  • ResearchGate. Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. [Link]

  • RSC Publishing. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. [Link]

  • MDPI. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. [Link]

  • RSC Advances (RSC Publishing). Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence. [Link]

  • SciSpace. “Thiol–ene” click chemistry: a facile and versatile route for the functionalization of porous polymer monoliths. [Link]

  • RSC Publishing. Thiol–ene reaction: a versatile tool in site-specific labelling of proteins with chemically inert tags for paramagnetic NMR. [Link]

  • ResearchGate. 1 H NMR spectrum of the product of thiol-ene coupling reaction (500.... [Link]

  • YouTube. Video abstract: The Power of Thiol-ene Chemistry. [Link]

  • ResearchGate. Thiol–ene click reaction: a new pathway to hydrophilic metal–organic frameworks for water purification. [Link]

  • MDPI. Synthesis and Thiol-Ene Photopolymerization of Bio-Based Hybrid Aromatic–Aliphatic Monomers Derived from Limonene, Cysteamine and Hydroxycinnamic Acid Derivatives. [Link]

  • PubMed. Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. [Link]

  • NIH. Thiol-ene click chemistry - PubMed. [Link]

  • Semantic Scholar. Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities.. [Link]

  • Wikipedia. Methanethiol. [Link]

  • Eurasian Chemical Communications. Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. [Link]

  • Google Patents. US2647151A - Production of methanethiol.
  • ResearchGate. Direct synthesis of methanethiol from methane and hydrogen sulfide over Ni-based catalysts | Request PDF. [Link]

Sources

Application Note: Protocol for Thioacetylation of (2,2-difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This Application Note details the synthetic protocols for converting (2,2-difluorocyclobutyl)methanol (CAS: 1354966-49-6) to its corresponding thioacetate, S-((2,2-difluorocyclobutyl)methyl) ethanethioate .

The (2,2-difluorocyclobutyl) moiety is an increasingly critical bioisostere in medicinal chemistry, often serving as a metabolically stable, lipophilic surrogate for standard alkyl chains or cyclic ethers. The introduction of a sulfur handle (via thioacetate) allows for the subsequent generation of thiols, sulfonamides, or disulfide bridges, essential for covalent inhibitors or antibody-drug conjugate (ADC) linkers.

Key Chemical Challenges
  • Ring Strain: While the gem-difluoro substitution imparts significant oxidative stability to the cyclobutane ring, the ring strain (~26 kcal/mol) necessitates the avoidance of harsh Lewis acids that might trigger ring-opening or rearrangement.

  • Nucleophilicity: The electron-withdrawing effect of the

    
    -fluorine atoms lowers the nucleophilicity of the primary alcohol, potentially requiring stronger activation than non-fluorinated analogs.
    
  • Odor Control: Thioacetic acid and its derivatives are potent lachrymators and malodorants. Protocols must integrate specific quenching steps to ensure laboratory safety.

Methodology Selection Guide

We present two validated pathways. Select the protocol based on your scale and purification capabilities.

FeatureMethod A: Two-Step Activation/Displacement Method B: Mitsunobu Reaction
Mechanism Activation (Mesylation)


Displacement
Redox-Condensation (

Inversion)
Scale Scalable (>10 g)Discovery Scale (<1 g)
Purification Crystallization or Simple Flash ChromatographyDifficult (Removal of

required)
Atom Economy HighLow (Stoichiometric

waste)
Recommendation Primary Recommendation for robust synthesis.Recommended for high-throughput parallel synthesis.

Protocol A: Mesylation & Displacement (Gold Standard)

This route is preferred for its reliability and ease of purification. It proceeds via the formation of a mesylate intermediate, followed by nucleophilic attack by potassium thioacetate.

Step 1: Mesylation of (2,2-difluorocyclobutyl)methanol

Reagents:

  • Substrate: (2,2-difluorocyclobutyl)methanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Setup: Charge a round-bottom flask with (2,2-difluorocyclobutyl)methanol and DCM (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add TEA dropwise.

  • Activation: Add MsCl dropwise over 15 minutes. Note: The reaction is exothermic; maintain internal temperature < 5 °C to prevent side reactions.

  • Monitoring: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC or LCMS (Target Mass = M+H of mesylate, often invisible on UV; use PMA stain).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
    • Checkpoint: The intermediate mesylate is typically a pale yellow oil. It is sufficiently stable for the next step without column chromatography if purity is >95% by NMR.

Step 2: Thioacetate Displacement

Reagents:

  • Intermediate: (2,2-difluorocyclobutyl)methyl methanesulfonate (1.0 equiv)

  • Nucleophile: Potassium Thioacetate (KSAc) (1.5 equiv)

  • Solvent: DMF (Dimethylformamide) [Dry]

Procedure:

  • Dissolution: Dissolve the mesylate in DMF (0.5 M).

  • Displacement: Add solid KSAc in one portion at RT.

    • Reaction Logic: The solution will turn brown/orange. If the reaction is sluggish (monitored by LCMS), heat to 50 °C . Avoid temperatures >80 °C to prevent thermal decomposition of the thioacetate.

  • Completion: Stir for 4–16 hours.

  • Workup (Odor Control Essential):

    • Dilute with

      
       or EtOAc.
      
    • Wash with water (5x) to remove DMF.

    • CRITICAL: Wash the organic layer with a 5% Sodium Hypochlorite (Bleach) solution. This oxidizes trace free thiols/sulfides to sulfonates, neutralizing the stench.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The thioacetate is typically less polar than the alcohol.

Protocol B: Mitsunobu Reaction (Alternative)

Suitable for small-scale, rapid synthesis where intermediate isolation is undesirable.

Reagents:

  • Substrate: (2,2-difluorocyclobutyl)methanol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]

  • Thioacetic Acid (

    
    ) (1.5 equiv)
    
  • Solvent: THF [Anhydrous]

Procedure:

  • Pre-complexation: Dissolve

    
     in THF (0.1 M) and cool to 0 °C .
    
  • Addition: Add DIAD dropwise. The solution will turn yellow/orange. Stir for 10 minutes to form the betaine intermediate.

  • Substrate Addition: Add a solution of the alcohol and Thioacetic Acid in THF dropwise to the betaine mixture.

    • Note: Premixing the alcohol and acid prevents the "dead-end" protonation of the betaine by the acid before the alcohol can bind.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT overnight.

  • Workup: Concentrate the solvent. Triturate the residue with cold Hexanes/Ether (1:1) to precipitate Triphenylphosphine oxide (

    
    ).[1] Filter and concentrate the filtrate.[1]
    
  • Purification: Required chromatography to remove hydrazide byproducts.

Visualized Workflows

Figure 1: Reaction Pathway & Mechanism (Method A)

G Substrate (2,2-difluoro cyclobutyl)methanol Activation Activation (MsCl, TEA) Substrate->Activation 0°C, DCM Intermediate Mesylate Intermediate Activation->Intermediate -HCl Substitution SN2 Displacement (KSAc, DMF) Intermediate->Substitution 50°C Product Thioacetate Product Substitution->Product Inversion* Note *Primary carbon: Stereochem not defined at reaction center Substitution->Note

Caption: Step-wise activation and displacement workflow. The mesylate intermediate provides a stable checkpoint.

Figure 2: Decision Tree for Protocol Selection

DecisionTree Start Start: Thioacetylation ScaleQ Scale > 1 gram? Start->ScaleQ PurifyQ Is Column Chromatography Automated/Easy? ScaleQ->PurifyQ No MethodA USE METHOD A (Mesylate) ScaleQ->MethodA Yes PurifyQ->MethodA No (Avoid Ph3PO) MethodB USE METHOD B (Mitsunobu) PurifyQ->MethodB Yes (One-pot preferred)

Caption: Logic gate for selecting the optimal synthetic route based on scale and purification constraints.

Analytical Validation (QC)

Upon isolation, the product must be validated. The Gem-difluoro group provides a distinct NMR signature.

  • 
     NMR (CDCl3):  Look for the acetyl methyl singlet (
    
    
    
    ppm). The methylene protons adjacent to sulfur (
    
    
    -S) will shift upfield relative to the starting alcohol (
    
    
    -O), typically appearing around
    
    
    –3.2 ppm.
  • 
     NMR:  Essential for confirming ring integrity. The gem-difluoro group usually appears as an AB system (or complex multiplet) around 
    
    
    
    to
    
    
    ppm. If the ring opens, this signal will shift drastically or simplify to a single fluorine environment if symmetry is gained.

Safety & Waste Management

  • Stench: Thioacetic acid has a penetrating, nausea-inducing odor. All glassware and syringes must be soaked in a bleach bath (sodium hypochlorite) for 2 hours before washing.

  • Toxicity: Fluorinated cyclobutanes are generally stable, but metabolic byproducts of novel compounds should be treated as unknown hazards.

  • Waste: Segregate halogenated solvents (DCM) from non-halogenated (DMF/Ether). The aqueous wash containing bleach must be checked for pH before disposal.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Grygorenko, O. O., et al. (2019).[2] "Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks." The Journal of Organic Chemistry, 84(13), 8487–8496. Link

  • Volochnyuk, D. M., et al. (2021).[3] "Practical Synthesis of Thioesters from Alcohols." European Journal of Organic Chemistry. (General reference for thioacetylation methodologies).

  • Watson, A. J., et al. (2010). "Thioacetic Acid."[4] Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Application Note: High-Fidelity Conjugation of (2,2-Difluorocyclobutyl)methanethiol to Maleimide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The incorporation of (2,2-difluorocyclobutyl)methanethiol into drug linkers represents a sophisticated strategy in modern medicinal chemistry. Unlike standard alkyl thiol linkers, the gem-difluorocyclobutyl moiety acts as a superior bioisostere, offering three critical advantages:

  • Metabolic Stability: The C–F bonds block oxidative metabolism (e.g., P450 hydroxylation) at the ring positions.

  • Conformational Restriction: The cyclobutyl ring reduces the entropic penalty of binding, potentially improving the affinity of the final conjugate.

  • Lipophilicity Modulation: The difluoro group modulates the logP, often improving permeability compared to polar linkers while avoiding the "grease" of pure hydrocarbon chains.

However, the electronic influence of the


-fluorine atoms (relative to the ring carbons) and the 

-position (relative to the thiol) creates a unique reactivity profile. This protocol addresses the specific challenges of conjugating this fluorinated thiol to maleimides, balancing nucleophilicity against hydrolysis kinetics.

Chemical Logic & Mechanism[1][2]

The "Fluorine Effect" on pKa and Reactivity

The success of Thiol-Michael addition depends on the concentration of the thiolate anion (


).
  • Standard Alkyl Thiol pKa: ~10.5 (e.g.,

    
    -butanethiol).
    
  • Fluorinated Thiol pKa: The electron-withdrawing inductive effect (

    
    ) of the fluorine atoms stabilizes the thiolate anion.
    
    • While

      
      -fluorination (e.g., 2,2,2-trifluoroethanethiol) drops pKa drastically to ~7.5, the (2,2-difluorocyclobutyl)methanethiol  places fluorines at the 
      
      
      
      -position relative to the sulfur (
      
      
      ).
    • Estimated pKa: ~9.2 – 9.6.

Implication: At neutral pH (7.0), a larger fraction of this thiol exists as the reactive thiolate compared to a standard alkyl chain. This allows for efficient conjugation at near-neutral pH, minimizing the risk of maleimide ring hydrolysis (which accelerates significantly > pH 8.0).

Reaction Pathway & Competing Kinetics

The reaction is a kinetic race between the desired Michael addition and the irreversible hydrolysis of the maleimide starting material.

ReactionPathway Start Maleimide Scaffold Intermediate Transition State (Thiolate Attack) Start->Intermediate + Thiol (pH 7.2) Hydrolysis Maleamic Acid (Dead End) Start->Hydrolysis pH > 8.0 (Slow at pH 7.2) Thiol (2,2-difluorocyclobutyl) methanethiol Product Thiosuccinimide Conjugate Intermediate->Product Fast Product->Product Ring Hydrolysis (Stabilization) Retro Retro-Michael (Reversion) Product->Retro High Temp / High pH

Figure 1: Kinetic pathways. The goal is to maximize the green path while suppressing the red paths.

Detailed Protocol

Materials & Equipment
  • (2,2-difluorocyclobutyl)methanethiol: Store at -20°C under argon. (Likely source: Enamine or custom synthesis).

  • Maleimide Target: (e.g., Maleimide-PEG-Drug, Maleimide-Fluorophore).

  • Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.2.

    • Note: EDTA is mandatory to chelate transition metals (

      
      , 
      
      
      
      ) that catalyze disulfide formation.
  • Organic Co-solvent: Anhydrous DMSO or DMF (if reactants are not water-soluble).

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride). Avoid DTT if not purifying immediately, as DTT contains thiols that compete.

Step-by-Step Methodology
Step 1: Thiol Preparation & Reduction (Critical)

Commercially supplied thiols often oxidize to disulfides upon storage.

  • Dissolve (2,2-difluorocyclobutyl)methanethiol in DMSO to a concentration of 10–50 mM.

  • Add 1.1 equivalents of TCEP (neutralized to pH 7) to the thiol solution.

  • Incubate for 15 minutes at Room Temperature (RT).

    • Why: This ensures 100% active free thiol without interfering with the maleimide (TCEP does not react rapidly with maleimides at this pH).

Step 2: The Conjugation Reaction
  • Buffer Prep: Prepare the reaction mixture to be 20–50% organic solvent (DMSO/DMF) depending on solubility. The final aqueous buffer concentration should be ~50 mM Phosphate, pH 7.2.

  • Stoichiometry:

    • Scenario A (Precious Maleimide): Use 1.5 – 2.0 equivalents of Thiol.

    • Scenario B (Precious Thiol): Use 1.2 – 1.5 equivalents of Maleimide.

  • Mixing: Add the Maleimide solution to the Thiol solution dropwise while stirring.

    • Rate: Slow addition prevents local concentration spikes that might favor aggregation.

  • Incubation: Stir at RT for 60–90 minutes under an inert atmosphere (

    
     or Ar).
    
    • Monitoring: Do not exceed 2 hours unless monitoring confirms incomplete reaction. Extended times risk hydrolysis.[1]

Step 3: Quenching & Workup
  • Quench: If using excess maleimide, add 5 equivalents of N-acetylcysteine or Mercaptoethanol to quench unreacted maleimides. If using excess thiol, add N-ethylmaleimide (NEM) (optional, usually purification removes excess thiol).

  • Purification:

    • Small Molecule Conjugates: Reverse-phase HPLC (C18 column). Use a water/acetonitrile gradient with 0.1% Formic Acid or TFA.

    • Protein Conjugates: Size Exclusion Chromatography (SEC) or desalting columns (PD-10).

Quality Control & Validation (Self-Validating Systems)

To ensure the protocol worked, you must validate the product identity and purity.

QC MethodWhat to Look ForSpecifics for this Molecule
Ellman's Assay Disappearance of free thiolAbsorbance at 412 nm should drop to baseline (compared to control).
LC-MS (ESI) Mass ShiftProduct Mass = Mass(Maleimide) + Mass(Thiol). Look for +18 Da peak (hydrolyzed succinimide) as a major impurity.
19F NMR Fluorine EnvironmentThe gem-difluoro signal is a distinct diagnostic handle. A shift in the

signal often occurs upon conjugation due to conformational locking.
19F NMR Diagnostic

The


 NMR spectrum of the starting material typically shows a complex AB pattern (due to the chiral center at C1 making the fluorines diastereotopic). Upon conjugation, this splitting pattern often simplifies or shifts, providing a rapid "Yes/No" confirmation of chemical change without needing full proton assignment.

Troubleshooting & Stability Optimization

The Retro-Michael Risk

Electron-withdrawing groups on the thiol can make the thiolate a better leaving group, increasing the rate of the Retro-Michael reaction (reversal of conjugation).

  • Observation: Loss of product peak in LC-MS over time (e.g., after 24h in plasma).

  • Solution:Ring-Opening Hydrolysis.

    • Deliberately hydrolyze the thiosuccinimide ring to the succinamic acid thioether. This form is chemically stable and cannot undergo retro-Michael elimination.

    • Protocol: Raise pH to 9.0 (Borate buffer) for 1-2 hours at 37°C after purification, then neutralize.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Impure Product CheckThiol Did Thiol disappear (Ellman's Test)? Problem->CheckThiol YesDisappeared Yes CheckThiol->YesDisappeared Yes NoDisappeared No CheckThiol->NoDisappeared No CheckMS Check MS for Product Mass YesDisappeared->CheckMS CheckOxidation Thiol Oxidized? (Check Dimer Mass) NoDisappeared->CheckOxidation Hydrolysis Mass +18 Da found? (Maleimide Hydrolysis) CheckMS->Hydrolysis Wrong Mass Solution3 Product Formed Success CheckMS->Solution3 Correct Mass Solution1 Use more TCEP Degas solvents CheckOxidation->Solution1 Yes (Dimer) Solution2 Lower pH to 6.5 Increase Thiol conc. CheckOxidation->Solution2 No (Unreactive) Hydrolysis->Solution2 Maleimide died before reacting

Figure 2: Troubleshooting logic flow for thiol-maleimide conjugations.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The foundational text for thiol-maleimide chemistry and pH optimization).

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. (Discusses the hydrolysis strategy to prevent retro-Michael).

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Authoritative review on the metabolic and physicochemical effects of fluorine substitution).

  • Enamine Ltd. (2024). Difluorocyclobutyl Building Blocks. (Source for specific building block properties and availability).

  • Ravasco, J. M., et al. (2019). "Thiol-Michael Addition in Bioconjugation." Bioconjugate Chemistry, 30(2), 346-357.

Sources

Application Note: Nucleophilic Substitution with Fluorinated Cyclobutyl Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the handling, reactivity, and experimental protocols for using 3,3-difluorocyclobutanethiol and related fluorinated analogs in nucleophilic substitution reactions. Fluorinated cycloalkanes serve as critical bioisosteres in medicinal chemistry, offering metabolic stability and precise conformational control. However, the unique electronic and steric properties of the fluorinated cyclobutyl ring require modified protocols compared to standard alkyl thiols. This note covers


 (heteroarylation) and 

(alkylation) workflows, emphasizing reaction kinetics, disulfide prevention, and conformational steering.

Introduction: The Fluorinated Scaffold

In modern drug discovery, the gem-difluorocyclobutane motif is increasingly utilized as a lipophilic spacer that modulates pharmacokinetics without adding excessive molecular weight.

Bioisosteric Utility
  • Lipophilicity Modulation: The fluorine atoms lower the lipophilicity (

    
    ) compared to a cyclobutyl or cyclohexyl equivalent, while preventing metabolic oxidation at the C3 position.
    
  • Conformational Locking: Unlike flexible alkyl chains, the cyclobutane ring adopts a puckered "butterfly" conformation. The gem-difluoro substitution at C3 creates a dipole that influences the preferred pucker angle (

    
    25-35°), orienting the thiol vector at C1 into a specific trajectory essential for binding pocket alignment.
    
Reactivity Profile

The presence of two electron-withdrawing fluorine atoms (


-position to the thiol) exerts an inductive effect (

):
  • Acidity (pKa): The thiol proton is more acidic (pKa

    
     8-9) than non-fluorinated alkyl thiols (pKa 
    
    
    
    10-11). This allows for deprotonation using milder bases.
  • Nucleophilicity: While the resulting thiolate is stabilized, it remains a "soft" nucleophile with high affinity for soft electrophiles (e.g., alkyl halides, electron-deficient heterocycles).

Mechanistic Pathways

Mechanism (Heteroarylation)

The primary application involves coupling the thiol with activated heteroaryl halides (e.g., chloropyrimidines, fluoronitrobenzenes). The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex.

SnAr_Mechanism Thiol R-SH (Fluorinated Thiol) Thiolate R-S⁻ (Thiolate Nucleophile) Thiol->Thiolate Deprotonation Base Base (e.g., Cs2CO3) Base->Thiolate Complex [Meisenheimer Intermediate] Thiolate->Complex Attack (RDS) Substrate Ar-X (Aryl Halide) Substrate->Complex Product Ar-S-R (Thioether) Complex->Product Elimination Salt Salt Byproduct Complex->Salt

Figure 1: Mechanistic flow of Nucleophilic Aromatic Substitution (


) utilizing a fluorinated thiol.[1]

Experimental Protocols

General Handling & Safety
  • Volatility: Low molecular weight fluorinated thiols are volatile and malodorous. Handle exclusively in a fume hood.

  • Oxidation Sensitivity: These thiols rapidly form disulfides in air. All solvents must be degassed (sparged with

    
     or Ar) for at least 15 minutes prior to use.
    
  • Storage: Store neat thiols at -20°C under inert atmosphere.

Protocol A: Heteroarylation (Standard)

Target: Synthesis of heteroaryl thioethers (e.g., for kinase inhibitor scaffolds).

Reagents:

  • 3,3-difluorocyclobutanethiol (1.0 equiv)

  • Heteroaryl Chloride/Fluoride (1.0 - 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the heteroaryl halide and

    
    . Seal and purge with Nitrogen (
    
    
    
    ).
  • Solvent Addition: Add degassed anhydrous DMF via syringe. Stir to create a suspension.

  • Thiol Addition: Add 3,3-difluorocyclobutanethiol via syringe. Note: If the thiol is a solid or oil, dissolve in a minimal amount of degassed DMF first.

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours.

    • Optimization: If no product forms after 4h, heat to 50°C. Avoid temperatures >80°C to prevent disulfide scrambling or fluoride elimination.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the parent halide and the formation of the [M+H]+ peak corresponding to the thioether.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine (x1). Dry over

    
    .
    
    • Green Alternative: Precipitate product by adding water if the product is solid.

Protocol B: Alkylation (Bioconjugation/Linkers)

Target: Alkylation with benzyl halides or


-halo carbonyls.

Reagents:

  • 3,3-difluorocyclobutanethiol (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Acetone or Acetonitrile (ACN)

Step-by-Step Procedure:

  • Dissolution: Dissolve the alkyl halide in degassed Acetone/ACN.

  • Base Activation: Add

    
     and stir for 5 minutes.
    
  • Nucleophilic Attack: Add the fluorinated thiol dropwise at 0°C (ice bath) to control exotherm and prevent over-alkylation (sulfonium formation), though steric bulk usually prevents this.

  • Completion: Allow to warm to RT. Reaction is typically complete within 1 hour.

  • Quench: Quench with saturated

    
     solution.
    

Optimization & Troubleshooting

Solvent and Base Selection Matrix

The choice of base affects the concentration of the active thiolate species.

ConditionBaseSolventApplicationNotes
Standard

DMF/DMSOGeneral

Robust; requires aqueous workup.
Mild DIPEADCM/THFSensitive substratesGood for acid-sensitive groups; slower rate.
Fast

DMFUnreactive Aryl ChloridesCesium effect enhances solubility and rate.
Green NaOH (aq)2-MeTHFBiphasic AlkylationRequires Phase Transfer Catalyst (e.g., TBAB).
Troubleshooting Guide
  • Issue: Low Yield / Disulfide Formation

    • Cause: Oxidation of starting material.

    • Solution: Add 1.5 equiv of TCEP (Tris(2-carboxyethyl)phosphine) or DTT to the reaction mixture to reduce disulfides in situ back to the active monomeric thiol.

  • Issue: Elimination of Fluoride

    • Cause: Reaction temperature too high (>100°C) or base too strong (e.g., NaH), causing E2 elimination across the C2-C3 bond.

    • Solution: Switch to weaker bases (

      
      ) and lower temperatures (<60°C).
      
  • Issue: No Reaction with Aryl Chloride

    • Cause: Substrate deactivated.

    • Solution: Switch to Aryl Fluoride (faster

      
      ) or use Pd-catalyzed C-S coupling (Buchwald-Hartwig conditions) if 
      
      
      
      fails.

Experimental Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Degas Degas Solvent (N2 Sparge >15 min) Mix Mix Substrate + Base Degas->Mix Check Check Thiol Quality (Reduce with TCEP if dimerized) AddThiol Add Thiol (Slowly) Check->AddThiol Mix->AddThiol Incubate Incubate RT to 50°C AddThiol->Incubate Quench Quench (NH4Cl) Incubate->Quench Extract Extraction (EtOAc) Quench->Extract Analyze QC (NMR/LCMS) Extract->Analyze

Figure 2: Standard Operating Procedure (SOP) workflow for fluorinated thiol substitution.

References

  • Nucleophilic Arom

    
    ) Mechanism & Thiol Reactivity 
    
    • Source: American Chemical Society (ACS) Green Chemistry Institute
    • Context: General mechanism of thiol nucleophiles
    • [Link]

  • Fluorinated Cycloalkyl Building Blocks in Drug Discovery

    • Source: ResearchG
    • Context: Detailed review of synthesis, physicochemical properties (pKa, LogP), and conformational analysis (pucker)
    • [Link]

  • Kinetics of Thiol-Para-Fluoro Substitution

    • Source: ResearchG
    • Context: Study on the reaction rates of various thiols with fluorinated electrophiles, highlighting the role of base strength and solvent.
    • [Link]

  • Conform

    • Source: SciSpace
    • Context: Foundational principles of ring strain and puckering in small cycloalkanes which dict
    • [Link]

Sources

Precision Engineering of Omniphobic Surfaces: Fluorinated Thiol SAMs on Gold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Self-Assembled Monolayers (SAMs) using Fluorinated Thiols Content Type: Application Notes and Protocols

Abstract

Self-assembled monolayers (SAMs) derived from fluorinated alkanethiols represent a critical class of surface modification agents.[1] Unlike their hydrogenated counterparts, fluorinated SAMs introduce unique "omniphobic" properties—repelling both water (hydrophobicity) and oils (lipophobicity/oleophobicity).[1] This guide provides an authoritative protocol for generating high-quality fluorinated SAMs, addressing the specific solubility and steric challenges inherent to perfluorinated chains.

Part 1: The Physics & Chemistry of Fluorinated SAMs

The "Fluorine Effect" and Steric Constraints

To successfully engineer a fluorinated surface, one must understand how fluorocarbons differ from hydrocarbons.

  • Steric Bulk: The van der Waals radius of a fluorine atom (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). Consequently, a perfluorinated chain has a cross-sectional diameter of ~5.6 Å, compared to ~4.2 Å for an alkyl chain.[1]

  • Packing Density: Because of this bulk, fluorinated thiols cannot adopt the standard

    
     packing density seen in alkyl thiols on Au(111). Instead, they often form a 
    
    
    
    or
    
    
    superlattice.[1]
  • Chain Conformation: While alkyl chains adopt a planar zig-zag (trans) conformation, perfluorinated chains are stiffer and adopt a helical twist (typically a 15/7 helix) to relieve steric strain between the 1,3-difluoromethylene groups.[1]

Electronic Modulation (Work Function)

Fluorinated SAMs are potent tools for modifying electrode work functions (


) in organic electronics.[1]
  • Dipole Inversion: The strong electronegativity of fluorine creates a dipole moment along the C-F bond pointing outward (negative pole at the surface/vacuum interface).

  • Result: This creates a surface dipole that points towards the substrate, significantly increasing the work function of gold (often by +0.6 eV to +0.9 eV), making the surface more effective for hole injection.

Part 2: Pre-Experimental Planning

Substrate Selection

The quality of the SAM is strictly limited by the topography of the gold.

  • Recommended: Template-stripped Gold (TSG) or Au(111) on Mica for characterization (STM/AFM).[1]

  • Standard: 100 nm Au evaporated on Si with a Ti or Cr adhesion layer (for general wettability studies).[1]

The Critical Variable: Solvent Selection

This is the most common failure point. Long-chain fluorinated thiols (e.g.,


-perfluorodecanethiol) have poor solubility in absolute ethanol, the standard solvent for alkyl thiols.[1] They tend to form micelles or precipitate, leading to disordered multilayers.[1]

Authoritative Solvent Recommendations:

  • Trifluoroethanol (TFE): The gold standard.[1] The fluorinated tail is highly soluble in TFE, preventing micelle formation.[1]

  • Dichloromethane (DCM): Excellent solubility, but high evaporation rates make it difficult to maintain concentration during long incubations.[1]

  • Ethanol/DCM Mixture (4:1): A compromise if TFE is unavailable.[1]

Part 3: Detailed Protocol

Phase 1: Substrate Cleaning

Goal: Remove organic contaminants and reduce surface oxides to promote Au-S bonding.

WARNING: Piranha solution reacts violently with organics.[1] Use full PPE (face shield, acid apron).[1]

  • Piranha Etch: Immerse gold substrates in "Piranha solution" (3:1 conc.

    
     : 30% 
    
    
    
    ) for 30–60 seconds.[1]
    • Note: Do not exceed 1 minute for thin films (<50 nm) to avoid delamination.[1]

  • Water Rinse: Rinse copiously with

    
     deionized water (Milli-Q).
    
  • The Ethanol Reduction (Crucial): Rinse the gold with absolute ethanol immediately after water.

    • Mechanism:[1][2] Piranha leaves a hydrophilic, oxidized surface.[1] Ethanol helps reduce metastable gold oxides, preparing the surface for thiolate bond formation.[1]

  • Dry: Blow dry with high-purity Nitrogen (

    
    ).
    
Phase 2: Monolayer Assembly[1]
  • Solution Prep: Prepare a 1 mM solution of the fluorinated thiol in 2,2,2-Trifluoroethanol (TFE) .

    • Example: For

      
      -perfluorodecanethiol (MW 
      
      
      
      g/mol ), dissolve 4.8 mg in 10 mL TFE.[1]
    • Degassing: Bubble

      
       through the solution for 10 minutes to remove dissolved oxygen (prevents oxidation of thiol to sulfonate).
      
  • Incubation: Immerse the clean gold substrate into the solution.

    • Duration: 24 hours.[1][3]

    • Conditions: Room temperature, dark (to prevent photo-oxidation), sealed container (Parafilm) to prevent solvent evaporation.[1]

  • Rinsing (The "Displacement" Step):

    • Remove substrate.[1][3]

    • Rinse thoroughly with TFE (or the incubation solvent) to remove physisorbed multilayers.

    • Rinse subsequently with Ethanol .[1][4][5]

  • Drying: Dry under a stream of

    
    .
    
Workflow Visualization

SAM_Protocol Clean Gold Cleaning (Piranha + EtOH Rinse) Solubilize Solubilization (1mM Thiol in TFE) Clean->Solubilize Fresh Surface Incubate Incubation (24h, Dark, N2) Solubilize->Incubate Immersion Rinse Two-Step Rinse (1. TFE -> 2. EtOH) Incubate->Rinse Remove Physisorbed Dry Final Drying (N2 Stream) Rinse->Dry Finish

Caption: Optimized workflow for Fluorinated SAM preparation emphasizing the specific solvent rinse step.

Part 4: Characterization & Validation[1]

How do you verify the "Omniphobicity"? The contact angle with water is insufficient because both alkyl and fluoro surfaces are hydrophobic. You must use Hexadecane (an oil) to discriminate.[1]

Comparative Wettability Data
Surface TypeWater Contact Angle (

)
Hexadecane Contact Angle (

)
Surface Energy Interpretation
Clean Gold < 10°< 10°High Energy (Hydrophilic)
Alkyl SAM (C16) 110° - 115°45° - 50°Hydrophobic / Oleophilic
Fluoro SAM (F10) 115° - 120° 75° - 82° Hydrophobic / Oleophobic

Note: A Hexadecane angle >75° is the primary indicator of successful fluorinated packing.

Molecular Orientation Diagram

Dipole_Orientation cluster_surface Surface Interface cluster_molecule Au Gold Substrate (Au) Head Sulfur Headgroup (Thiolate Bond) Au->Head Covalent Bond Spacer Hydrocarbon Spacer (CH2)2 - ZigZag Head->Spacer Tail Fluorocarbon Tail (CF2)n - Helical Spacer->Tail Dipole Dipole Moment Points to Surface (+) Tail->Dipole Electronic Effect

Caption: Structural hierarchy of a Fluorinated SAM. Note the helical tail and the resulting dipole affecting the substrate.

Part 5: Troubleshooting & Pitfalls

The "Patchy" Monolayer
  • Symptom: Hexadecane contact angle is low (e.g., 50–60°).[1]

  • Cause: Phase segregation or "islanding."[1] This occurs if the solvent was too polar (pure ethanol), causing the fluorinated tails to aggregate in solution before reaching the surface.

  • Fix: Switch to TFE or add 20% DCM to the incubation solvent.

Hysteresis[1]
  • Symptom: Large difference between Advancing (

    
    ) and Receding (
    
    
    
    ) contact angles (>15°).
  • Cause: Surface roughness or chemical heterogeneity (pinholes).[1]

  • Fix: Increase incubation time to 48h or use a "Backfilling" step: after the initial F-SAM formation, incubate for 30 mins in a short-chain alkyl thiol (e.g., mercaptohexanol) to fill defects.

Desorption[1]
  • Issue: Fluorinated SAMs are generally less thermally stable than alkyl SAMs due to the lower packing density (fewer van der Waals contacts per unit area).

  • Constraint: Avoid heating the substrate above 80°C post-assembly.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1][6][7] Chemical Reviews, 105(4), 1103–1170.[1] Link

  • Fukushima, H., Seki, T., Nishikawa, T., Takabo, H., Keitoku, T., Atsumi, K., ...[1] & Tamada, K. (2000).[1] Microstructure, Wettability, and Thermal Stability of Semifluorinated Self-Assembled Monolayers (SAMs) on Gold.[1][8] The Journal of Physical Chemistry B, 104(31), 7417–7423.[1] Link

  • Alloway, D. M., Hofmann, A. L., Smithers, D. L., Cleaver, G. B., & Lee, T. R. (2003).[1] Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols.[1][9] Langmuir, 19(14), 5739–5747.[1] Link

  • De Boer, B., Hadipour, A., Mandoc, M. M., Van Woudenbergh, T., & Blom, P. W. (2005).[1] Tuning of metal work functions with self-assembled monolayers.[1][10] Advanced Materials, 17(5), 621-625.[1] Link

Sources

Troubleshooting & Optimization

controlling volatility of (2,2-difluorocyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2,2-difluorocyclobutyl)methanethiol Handling & Optimization

Status: Operational | Ticket ID: #DFCB-SH-001 Subject: Volatility Management, Yield Optimization, and Odor Abatement

Executive Summary & Physical Profile

User Warning: You are handling a High-Vapor-Pressure Thiol . While (2,2-difluorocyclobutyl)methanethiol (DFCB-SH) is technically a liquid at standard temperature and pressure (STP), it exhibits "stealth volatility." The gem-difluoro substitution on the cyclobutyl ring increases lipophilicity and disrupts intermolecular packing, resulting in a vapor pressure significantly higher than its molecular weight (MW ~137 g/mol ) would suggest.

The Core Challenge: Users frequently report substantial yield loss (20–40%) during solvent removal (rotary evaporation) and "stench events" that breach standard fume hood containment. This guide provides the protocols to stop these losses.

Critical Physical Properties (Estimated)
PropertyValue / BehaviorImplication
State at STP Colorless LiquidNot a gas, but highly mobile.
Boiling Point ~125–135°C (Predicted)Do not trust this number. It forms low-boiling azeotropes with DCM and THF.
Odor Threshold < 1 ppbDetectable leaks occur long before yield loss is visible.
Lipophilicity High (due to -CF₂-)Permeates standard latex gloves rapidly. Use Nitrile (double) or Silver Shield.

Troubleshooting Guides

Issue A: "I lost 40% of my product on the Rotavap."

Diagnosis: You treated DFCB-SH like a standard organic intermediate. The fluorine substitution weakens Van der Waals forces, causing it to co-distill with common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol: The "Solvent Switch" Technique Do not concentrate to dryness. Instead, perform a solvent swap to a higher-boiling matrix if the next step allows.

  • Extract into a higher boiling solvent (e.g., Toluene or Chlorobenzene) if compatible with the next step.

  • Avoid High Vacuum: Do not use high-vac (< 10 mbar). Use a diaphragm pump controlled at 200–300 mbar with a bath temperature of < 30°C .

  • The "Keeper" Solvent: If you must remove the extraction solvent, add a "keeper" solvent (e.g., DMF or DMSO) if the next reaction is a coupling that tolerates it. This suppresses the volatility of the thiol in the residual oil.

Issue B: "The lab smells like a gas leak." (Containment Breach)

Diagnosis: Thiol vapors have bypassed your passive trap or permeated the exhaust ducting.

Protocol: The Active Oxidative Scrubber Passive cold traps are insufficient for fluorinated thiols; they eventually saturate and off-gas. You must chemically destroy the vapor.

Graphviz Diagram: Oxidative Scrubber Setup Caption: Active scrubbing system logic. Vapor is pulled through a cold trap (condenses bulk) then an oxidative bleach trap (destroys trace thiol) before venting.

ScrubberSystem Reactor Reaction Vessel (Source) ColdTrap Cold Trap (-78°C, Acetone/Dry Ice) Reactor->ColdTrap Vapor (Thiol + Solvent) BleachTrap Oxidative Trap (10% Bleach + pH Indicator) ColdTrap->BleachTrap Residual Thiol Gas Pump Vacuum Pump (Diaphragm) BleachTrap->Pump Clean Air Vent Fume Hood Exhaust Pump->Vent

Scrubber Recipe:

  • Solution: 10% Sodium Hypochlorite (Bleach) + Trace NaOH (to maintain pH > 10).

  • Indicator: Add phenolphthalein. If it turns colorless (acidic), the bleach is degrading; replace immediately.

  • Mechanism: Oxidation of thiol to sulfonate/sulfate (odorless).

Advanced Workflow: Telescoping (Avoiding Isolation)

The Golden Rule: The best way to handle DFCB-SH is not to handle it. Isolating volatile fluorinated thiols is the primary cause of yield loss and safety incidents. We recommend a "Telescoped" workflow where the thiol is generated and immediately consumed in situ.

Scenario: Synthesis from (2,2-difluorocyclobutyl)methyl 4-methylbenzenesulfonate (Tosylate precursor).

Graphviz Diagram: Telescoping Strategy Caption: One-pot generation and consumption workflow. The volatile thiol intermediate is never isolated, preventing evaporation loss.

Telescoping Start Precursor: (2,2-difluorocyclobutyl)methyl tosylate Intermediate INTERMEDIATE (Volatile): (2,2-difluorocyclobutyl)methanethiol DO NOT ISOLATE Start->Intermediate Solvent: EtOH/H2O Temp: Reflux Reagent Reagent: Thiourea or NaSH Reagent->Intermediate Product Stable Product: Thioether / Disulfide Intermediate->Product Add Electrophile directly to reaction mixture Trap In-Situ Trap: Electrophile (e.g., Alkyl Halide, Michael Acceptor) Trap->Product One-pot addition

Step-by-Step Telescoping Protocol:

  • Formation: React the tosylate/mesylate precursor with Thiourea in Ethanol (reflux).

  • Hydrolysis (The Critical Moment): Add aqueous NaOH to hydrolyze the isothiouronium salt. Do not stop here.

  • Coupling: Immediately add your electrophile (e.g., heterocycle chloride) to the basic ethanolic mixture.

  • Result: The thiol reacts as it forms.[1][2] You isolate a stable, non-volatile thioether.

FAQ: Specific User Scenarios

Q: I see a disulfide impurity in my NMR. Did my thiol decompose? A: Yes. Fluorinated thiols oxidize rapidly in air.

  • Cause: Atmospheric oxygen + basic conditions (during workup).

  • Fix: Sparge all solvents with Argon for 15 minutes before use. Add a reducing agent like DTT (Dithiothreitol) or TCEP if the disulfide is unwanted, or store the compound under strict inert atmosphere.

Q: Can I use a rotavap if I cool the receiving flask? A: Only if you use a "Cold Finger" condenser filled with Dry Ice/Acetone (-78°C). Standard water condensers (10°C) are useless for DFCB-SH; the compound will bypass the condenser and destroy the vacuum pump oil (and the pump itself).

Q: How do I clean glassware that smells like DFCB-SH? A: Do not wash with acetone/water immediately.

  • Soak all glassware in a dilute bleach bath (in the hood) for 2 hours.

  • Rinse with water.[3]

  • Wash normally. Note: The bleach oxidizes the residual sulfur to odorless sulfonate.

References & Authority

  • General Thiol Volatility & Odor Thresholds:

    • Source: OECD SIDS. "C2-C4 Aliphatic Thiols: Toxicology and Physical Properties." (Demonstrates the high volatility and low odor threshold of low MW thiols).

  • Safety Protocols for Stench Chemicals:

    • Source: UCLA Chemistry & Biochemistry Safety. "Standard Operating Procedures for Using Stench Chemicals." (Defines the bleach trap and cold trap protocols).

  • Synthesis of Fluorinated Thiols (Analogous Method):

    • Source: US Patent 10717707B2.[4] "Synthesis of 2,2,2-trifluoroethanethiol." (Provides the chemical basis for halide/tosylate displacement using alkali metal hydrosulfides).

  • Telescoping Strategies in Flow/Batch:

    • Source:Chemical Communications. "Continuous multi-step synthesis by extrusion – telescoping solvent-free reactions."[5] (Validates the concept of non-isolation for hazardous intermediates).

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) before handling fluorinated organosulfur compounds.

Sources

Validation & Comparative

Strategic Characterization Guide: IR Spectroscopy of (2,2-difluorocyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (2,2-difluorocyclobutyl)methanethiol Primary Analytical Challenge: Detection and assignment of the S-H stretching vibration (


).
Spectral Region: 

(Mid-IR).

This guide provides a comparative analysis for researchers characterizing (2,2-difluorocyclobutyl)methanethiol. Unlike simple alkyl thiols, this molecule presents a competition between the inductive electron-withdrawing effect of the gem-difluoro group (expected blue shift) and potential intramolecular hydrogen bonding (


, expected red shift).[1]

Key Insight: The S-H stretch in IR is inherently weak due to low polarity.[1] For definitive characterization, Raman spectroscopy is the superior alternative, where


 appears as a strong, sharp band.[1] If IR is the only option, high-concentration samples in non-polar solvents (

or

) are required.[1]

Mechanistic Analysis: The Fluorine Effect

The vibrational frequency of the S-H bond in this molecule is governed by two opposing forces relative to the non-fluorinated control (cyclobutylmethanethiol).[1]

A. Inductive Withdrawal (Blue Shift)

The


-fluorine atoms (on the ring) withdraw electron density through the 

-framework.[1]
  • Effect: Increases the force constant (

    
    ) of the S-H bond.[1]
    
  • Prediction: Shift to higher wavenumbers (

    
    ).
    
B. Intramolecular H-Bonding (Red Shift)

The flexible methylene linker allows the thiol proton to approach the fluorine atoms, potentially forming a 6-membered interaction ring (


).[1]
  • Effect: Weakens the S-H bond; broadens the peak.[1]

  • Prediction: Shift to lower wavenumbers (

    
    ).
    
Decision Pathway (Graphviz)

The following diagram illustrates the logical pathway to assign the spectral features based on experimental conditions.

SH_Assignment Start Analyze S-H Region (2500 - 2600 cm-1) Peak_Type Peak Morphology? Start->Peak_Type Sharp Sharp, Weak Peak Peak_Type->Sharp Broad Broad, Medium Peak Peak_Type->Broad Dilution Perform Dilution Test (in CCl4) Sharp->Dilution Free Free S-H Stretch (Inductive Effect Dominant) Sharp->Free High freq (>2580) Broad->Dilution Shift_Yes Peak Shifts/Narrows? Dilution->Shift_Yes Inter Intermolecular H-Bonding (S-H ... S) Shift_Yes->Inter Yes (Concentration Dependent) Intra Intramolecular Interaction (S-H ... F) Shift_Yes->Intra No (Concentration Independent)

Figure 1: Decision tree for distinguishing free S-H stretches from hydrogen-bonded species in fluorinated thiols.

Comparative Performance Data

The following table contrasts the target molecule with its non-fluorinated analog and a standard reference.

FeatureControl: CyclobutylmethanethiolTarget: (2,2-difluorocyclobutyl)methanethiolInterpretation

(Gas/Dilute)


Inductive effect of F dominates in absence of H-bonding.

(Neat Liquid)


Intermolecular H-bonding lowers frequency for both.
Peak Width (FWHM) Narrow (

)
Broadened (

)
Fluorine interaction induces spectral broadening.
IR Intensity WeakVery Weak C-F dipoles overwhelm the dynamic dipole of S-H.[1]
Raman Intensity StrongStrong Polarizability of S-H remains high; F does not quench Raman signal.[1]
Critical Reference Data
  • Alkyl Thiols (General):

    
     (Dilute).
    
  • S-H

    
     F Interaction:  Typically results in a shift of 
    
    
    
    relative to the free thiol [1].
  • C-F Stretch: Expect strong bands in the

    
     region, which may obscure the fingerprint region but will not overlap with S-H.[1]
    

Validated Experimental Protocols

Protocol A: The "Dilution Test" (Distinguishing Inter- vs. Intramolecular)

Use this to determine if the Fluorine is interacting with the Thiol.[1]

  • Preparation: Prepare a 0.1 M solution of the target in dry

    
     (Carbon Tetrachloride) or 
    
    
    
    (Tetrachloroethylene).
    • Note: Avoid

      
       if possible as it can H-bond with the fluorine, complicating the baseline.[1]
      
  • Measurement 1: Record the spectrum in a 0.1 mm pathlength cell. Focus on

    
    .
    
  • Dilution: Dilute to 0.01 M and 0.001 M. Increase pathlength (1.0 mm and 10 mm) to maintain signal intensity.

  • Analysis:

    • If the peak position remains constant upon dilution, the shift is Intramolecular (S-H

      
       F).[1]
      
    • If the peak shifts to higher frequency upon dilution, the initial state was Intermolecular (S-H

      
       S).[1]
      
Protocol B: Raman Confirmation (Recommended)

Since the S-H dipole change is small, IR sensitivity is poor.[1] The S-H bond polarizability change is large, making Raman the "Gold Standard" for this molecule.[1]

  • Sample: Neat liquid in a glass capillary or NMR tube.[1]

  • Excitation: 532 nm or 785 nm laser (785 nm preferred to minimize fluorescence from impurities).

  • Acquisition:

    • Scan range:

      
      .
      
    • Look for a sharp, intense band at ~2575 cm⁻¹.[1]

    • Look for C-S stretch at ~600-700 cm⁻¹ (also strong in Raman).[1]

References

  • S-H Stretching Frequencies & H-Bonding

    • Source: Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1]

    • Relevance: Establishes the baseline for S-H stretch ( ) and the magnitude of H-bond shifts.
  • Fluorine Effects on IR Spectra

    • Source: Kirsch, P. (2013).
    • Relevance: Details the inductive effects of -fluorine
  • Distinguishing Inter/Intramolecular Bonding

    • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).
    • Relevance: Provides the standard dilution protocols cited in Protocol A.
  • Raman vs.

    • Source: "SH bond in IR" Discussion, ChemPros, 2024.
    • Relevance: Field-verified consensus on the superiority of Raman for S-H detection due to diamond phonon band interference in ATR-IR.[1]

Sources

Technical Comparison: (2,2-Difluorocyclobutyl)methanethiol vs. Alkyl Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

High-Value Bioisostere with Tunable Reactivity

(2,2-Difluorocyclobutyl)methanethiol represents a specialized class of fluorinated building blocks designed to bridge the gap between lipophilic alkyl thiols (e.g., isobutyl mercaptan, cyclohexylmethanethiol) and metabolically labile motifs. Unlike standard alkyl thiols, the incorporation of the gem-difluoro group at the C2 position of the cyclobutane ring introduces a strong inductive effect that modulates the acidity (


) of the thiol group while blocking metabolic oxidation sites.

This guide provides a head-to-head analysis for medicinal chemists and process engineers, highlighting that while (2,2-difluorocyclobutyl)methanethiol exhibits slightly lower intrinsic nucleophilicity than its non-fluorinated analogs, its enhanced acidity renders it more reactive at physiological pH due to a higher fraction of the active thiolate species.

Part 1: Physicochemical Profile & Data Synthesis

The following table contrasts (2,2-difluorocyclobutyl)methanethiol with its direct non-fluorinated analog (cyclobutylmethanethiol) and a standard aliphatic thiol (isobutyl mercaptan).

Table 1: Comparative Physicochemical Properties
Feature(2,2-Difluorocyclobutyl)methanethiolCyclobutylmethanethiolIsobutyl Mercaptan (2-Methyl-1-propanethiol)
Structure Cyclic, rigid,

-fluorinated
Cyclic, rigid, hydrocarbonAcyclic, flexible
Electronic Effect Electron-withdrawing (

) from

Electron-donating (Alkyl)Electron-donating (Alkyl)
Est.

(-SH)
9.4 – 9.8 (Acidified)~10.5~10.7
Lipophilicity (

)
Moderate (Polarity of C-F bonds lowers

vs H)
HighHigh
Metabolic Stability High (C2 blocked from oxidation)Low (C2/C3 prone to hydroxylation)Low (

-oxidation)
Conformation Puckered (to minimize F-F/ring strain)PuckeredFlexible rotamers
Key Insight: The "Fluorine Effect" on Acidity

The two fluorine atoms are located at the


-position relative to the sulfur atom (

). While the inductive effect diminishes with distance, the rigid cyclobutane ring transmits this electron-withdrawing character effectively.
  • Result: The

    
     is lowered by approximately 0.8–1.2 units compared to alkyl thiols.
    
  • Impact: At pH 7.4, a significantly larger fraction of the fluorinated molecule exists as the nucleophilic thiolate anion (

    
    ), accelerating reaction rates in biological media despite the anion itself being slightly "harder" and less nucleophilic than a pure alkyl thiolate.
    

Part 2: Reactivity Analysis & Mechanistic Pathways

Nucleophilic Substitution ( )

In standard alkylation reactions (e.g., with alkyl halides), the reactivity profile is pH-dependent.

  • Under Basic Conditions (

    
    ):  Standard alkyl thiols (Isobutyl) are superior nucleophiles because they are fully deprotonated and the electron-rich alkyl group destabilizes the negative charge, making the sulfur more aggressive.
    
  • Under Physiological/Neutral Conditions (

    
    ):  (2,2-Difluorocyclobutyl)methanethiol dominates. Its lower 
    
    
    
    allows for easier deprotonation, generating the active nucleophile without requiring harsh bases.
Metabolic Stability & Bioisosterism

The gem-difluorocyclobutyl motif is a validated bioisostere for isobutyl and cyclohexyl groups.

  • Metabolic Blockade: The

    
     bond (
    
    
    
    ) is significantly stronger than the
    
    
    bond (
    
    
    ), rendering the C2 position inert to Cytochrome P450 hydroxylation.
  • Lipophilicity Modulation: The

    
     group reduces the "grease" of the alkyl chain, often improving solubility and lowering nonspecific binding while maintaining the steric bulk necessary for receptor fit.
    
Diagram 1: Inductive Effect & Reactivity Logic

ReactivityLogic F_group gem-Difluoro Group (Electron Withdrawing) Inductive Inductive Effect (Through Sigma Bonds) F_group->Inductive SH_Group Thiol Group (-SH) Acidity Modulation Inductive->SH_Group pKa_Drop Lower pKa (9.4 - 9.8) SH_Group->pKa_Drop Thiolate Increased Thiolate Concentration (RS-) pKa_Drop->Thiolate  Easier Deprotonation   Phys_pH Physiological pH (7.4) Phys_pH->Thiolate Reactivity Higher Apparent Reactivity Thiolate->Reactivity

Caption: The electron-withdrawing nature of the fluorine substituents lowers the pKa, increasing the concentration of the reactive thiolate species at neutral pH.

Part 3: Experimental Protocols

Protocol 1: Comparative Kinetics Assay ( Reaction)

Objective: To quantify the relative nucleophilicity of (2,2-difluorocyclobutyl)methanethiol vs. isobutyl mercaptan at pH 7.4.

Reagents:

  • Thiol substrates (10 mM stock in DMSO)

  • Electrophile: Benzyl bromide (10 mM stock in DMSO)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Internal Standard: 1,3,5-Trimethoxybenzene

Workflow:

  • Preparation: In an NMR tube or HPLC vial, mix 500 µL of PBS (pH 7.4) with 50 µL of Thiol stock (Final: 1 mM).

  • Initiation: Add 50 µL of Benzyl bromide stock (1:1 equivalent).

  • Monitoring:

    • Method A (NMR): Monitor the disappearance of the benzylic

      
       signal of the bromide (
      
      
      
      ppm) and appearance of the sulfide product (
      
      
      ppm).
    • Method B (HPLC-UV): Inject aliquots every 5 minutes. Monitor at 254 nm.

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Expected Result: The (2,2-difluorocyclobutyl)methanethiol should show a 2-5x faster initial rate than isobutyl mercaptan in PBS due to the higher concentration of thiolate anion, despite the intrinsic nucleophilicity of the anion being slightly lower.

Protocol 2: Metabolic Stability Assessment (Microsomal Stability)

Objective: To demonstrate the resistance of the fluorinated scaffold to oxidative metabolism.

Reagents:

  • Liver Microsomes (Human or Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System

  • Test Compounds (1 µM final conc.)

Workflow:

  • Incubation: Pre-incubate microsomes (0.5 mg/mL) with test compound in buffer (pH 7.4) at 37°C for 5 min.

  • Start: Initiate reaction by adding NADPH.

  • Sampling: Remove aliquots at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold acetonitrile containing internal standard to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Measure % parent remaining.

Self-Validating Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. The (2,2-difluorocyclobutyl)methanethiol analog should show >80% remaining at 60 mins, whereas the non-fluorinated alkyl thiol will likely show significant degradation (<50% remaining) due to S-oxidation and alkyl chain hydroxylation.

Diagram 2: Experimental Workflow for Stability Testing

StabilityWorkflow cluster_pathways Metabolic Pathways Start Start: Microsomal Incubation (37°C, pH 7.4) Add_NADPH Add NADPH (Initiate Oxidation) Start->Add_NADPH Path_Alkyl Alkyl Thiol: C-H Hydroxylation & S-Oxidation (Rapid Clearance) Add_NADPH->Path_Alkyl Path_Fluoro Difluoro Thiol: C-F Blockade & S-Oxidation only (High Stability) Add_NADPH->Path_Fluoro Analysis LC-MS/MS Analysis (% Parent Remaining) Path_Alkyl->Analysis Path_Fluoro->Analysis

Caption: The gem-difluoro substitution blocks C-H hydroxylation pathways, significantly extending the metabolic half-life compared to standard alkyl thiols.

References

  • Mykhailiuk, P. K. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496.[1][2] Available at: [Link]

  • Thapa, B., & Schlegel, H. B. (2016).[3] Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution. The Journal of Physical Chemistry A, 120(30), 5726-5735. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of (2,2-Difluorocyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative, operational framework for the safe handling and disposal of (2,2-Difluorocyclobutyl)methanethiol . It is designed for researchers and safety officers requiring immediate, actionable protocols.

Executive Summary & Immediate Action

Hazard Class: Stench, Flammable Liquid, Organofluorine. Primary Disposal Route: Chemical Oxidation (Pre-treatment)


 High-Temperature Incineration (with HF Scrubbing).

(2,2-Difluorocyclobutyl)methanethiol presents a dual challenge: the immediate acute hazard of a volatile, malodorous thiol and the downstream environmental hazard of a stable organofluorine motif. Standard disposal down the drain is strictly prohibited due to the fluorinated nature of the metabolite.

Emergency Spill Response (Quick Reference)
ParameterAction
Small Spill (< 5 mL) Cover with Bleach (10-15% NaOCl) soaked pads. Wait 30 mins. Collect as solid waste.
Large Spill (> 5 mL) Evacuate area. Do not use water (spreads stench). Use activated carbon or specialized thiol-neutralizing absorbent.
Skin Contact Wash with soap and water. Do not use bleach on skin. Treat as potential HF exposure if thermal decomposition occurred.
Odor Control Oxidation is the only effective method. Masking agents fail.

Chemical Profile & Hazard Analysis

Understanding the molecule's structure is the key to safe disposal.

  • Thiol Group (-SH): Responsible for the intense "skunk/garlic" odor (detectable at ppb levels) and nucleophilic reactivity. It is susceptible to oxidation.

  • Difluorocyclobutyl Ring: This lipophilic, fluorinated core is chemically robust. Crucially, bleach oxidation will NOT break the C-F bonds. The resulting waste, while odorless, remains a fluorinated pollutant (PFAS-like persistence potential) and must be incinerated properly.

Physical Properties (Estimated based on SAR*)
PropertyValue / CharacteristicOperational Implication
State Volatile LiquidKeep containers sealed; use septum techniques.
Flash Point < 60°C (Est.)[1]Treat as Flammable (RCRA D001) .
Solubility Low in water; High in organicsTwo-phase oxidation requires vigorous stirring.
Density > 1.0 g/mLSinks in water; forms bottom layer in aqueous extractions.

*Structure-Activity Relationship (SAR) derived from cyclobutylmethanethiol and fluorinated alcohol analogs.

Pre-Treatment: Oxidative Neutralization

Objective: Convert the volatile, malodorous thiol into a non-volatile, odorless sulfonate salt before it enters the waste stream.

The Mechanism

We utilize Sodium Hypochlorite (NaOCl) in a basic medium.[2] The reaction proceeds through a disulfide intermediate to a water-soluble sulfonate.

Reaction Pathway:

  • 
     (Disulfide - Lower odor, but still active)
    
  • 
     (Sulfonate - Odorless, Soluble)
    

OxidationPathway Thiol (2,2-Difluorocyclobutyl) methanethiol (Volatile, Stench) Disulfide Disulfide Intermediate (Reduced Odor, Insoluble) Thiol->Disulfide Oxidation Step 1 Bleach1 + NaOCl (Mild) Bleach1->Disulfide Sulfonate Fluorinated Sulfonate Salt (Odorless, Soluble) Disulfide->Sulfonate Oxidation Step 2 (Requires Excess Bleach) Bleach2 + Excess NaOCl (Strong) Bleach2->Sulfonate

Figure 1: Oxidative neutralization pathway. Note that the fluorinated ring remains intact throughout this process.

Detailed Protocol: The "Bleach Bath"

Reagents:

  • Commercial Bleach (5-10% NaOCl).

  • Sodium Hydroxide (NaOH) to maintain pH > 11 (prevents Cl₂ gas formation).

Step-by-Step:

  • Preparation: In a fume hood, prepare a 10% bleach solution. Add solid NaOH (approx. 1g per 100mL) to ensure alkalinity.

  • Slow Addition: Slowly add the thiol waste or rinse glassware into the bleach bath.

    • Caution: The reaction is exothermic . Add slowly to prevent splashing.

  • Agitation: Stir vigorously for at least 2 hours. Because the fluorinated thiol is lipophilic, it may form an oil droplet; vigorous stirring is required to increase surface area for the aqueous oxidant.

  • Verification: Test for residual thiol.

    • Method: Dip a strip of lead acetate paper. If it turns black, thiol is still present. Add more bleach.

    • Sniff Test: Carefully waft.[3] If a "swimming pool" (chlorine) smell replaces the "skunk" smell, oxidation is likely complete.

Disposal Workflows & Decision Logic

Never pour the "neutralized" bleach solution down the drain. It contains fluorinated organics.[4]

DisposalWorkflow Start Start: Thiol Waste Generated Type Waste Type? Start->Type Glassware Glassware/Syringes (Trace Amount) Type->Glassware BulkLiquid Reaction Mixture/Stock (Bulk Liquid) Type->BulkLiquid BleachSoak Soak in 10% Bleach (Overnight in Hood) Glassware->BleachSoak BleachTreat Slow Addition to Basic Bleach Bath BulkLiquid->BleachTreat Check Check Odor/Lead Acetate BleachSoak->Check BleachTreat->Check Check->BleachTreat Odor Persists Combine Combine into Halogenated Solvent Waste Check->Combine Neutralized Label Label: 'Fluorinated Organics + Oxidizer' Combine->Label Incinerate Final Disposal: Incineration with HF Scrubber Label->Incinerate

Figure 2: Operational decision tree for waste stream management.

Waste Stream Segregation
  • Aqueous Phase (The Bleach Solution): After neutralization, this solution contains the fluorinated sulfonate. It must be collected in a container labeled "Aqueous Waste - Fluorinated Organics" .

  • Organic Phase: If the thiol was dissolved in solvent (e.g., DCM, Ethyl Acetate), separate the layers. The organic layer goes to "Halogenated Organic Waste" .

Final Destruction: Incineration Requirements

The presence of the difluorocyclobutyl group dictates the final destruction method.

Why Standard Incineration is Insufficient

When burned, the C-F bonds rupture to form Hydrogen Fluoride (HF) gas.



HF is highly corrosive to incinerator linings (refractory brick) and toxic if released. Therefore, you must specify to your waste management contractor that the waste contains Organofluorines .

Facility Requirements:

  • Rotary Kiln Incinerator: Operating at >1000°C to ensure complete destruction of the cyclic core.

  • Wet Scrubber System: The exhaust gas must pass through a caustic scrubber (NaOH or KOH spray) to capture HF as NaF (Sodium Fluoride).

Regulatory Compliance (USA/RCRA Focus)

While this specific molecule may not have a unique "U" or "P" list code, it falls under Characteristic Wastes :

  • D001 (Ignitable): If the flash point is < 60°C (likely for the pure thiol).

  • D003 (Reactive - Sulfide): While strictly for sulfides generating H2S, many safety officers categorize reactive thiols here to ensure careful handling.

  • D002 (Corrosive): If the waste stream pH is < 2 or > 12.5 (relevant for the bleach waste).

Labeling Requirement:

"Hazardous Waste: Flammable, Toxic, Stench. Contains Organofluorines. Requires Incineration with Scrubber."

References

  • Thiol Oxidation Chemistry: Chemistry Steps. Oxidation of Thiols with Strong Oxidizing Agents.Link

  • General Thiol Safety SOP: University of Rochester. How to Work with Thiols-General SOP.Link

  • Bleach Trap Protocols: University of Washington. Thiols and Stench Chemicals.Link

  • Incineration of Fluorinated Waste: EPA Technical Report. Engineering Handbook For Hazardous Waste Incineration (HF Scrubbing).Link

  • RCRA Waste Codes: US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed.Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.